7-Chloro-2-mercaptobenzoxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
7-chloro-3H-1,3-benzoxazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNOS/c8-4-2-1-3-5-6(4)10-7(11)9-5/h1-3H,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRDNTGJMQMSLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403433 | |
| Record name | 7-Chloro-2-mercaptobenzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51793-93-2 | |
| Record name | 51793-93-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77358 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Chloro-2-mercaptobenzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Chloro-2-mercaptobenzoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Chloro-2-mercaptobenzoxazole: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-Chloro-2-mercaptobenzoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical structure, physicochemical properties, synthesis, and known biological activities, with a focus on its potential as an antimicrobial and anticancer agent.
Chemical Structure and Identification
This compound, also known by its IUPAC name 7-chloro-3H-1,3-benzoxazole-2-thione, is a benzoxazole derivative characterized by a chlorine atom at the 7-position and a thiol group at the 2-position.[1] The molecule exists in a tautomeric equilibrium between the thiol and thione forms, with the thione form generally being more stable.
The key identifiers for this compound are:
-
IUPAC Name: 7-chloro-3H-1,3-benzoxazole-2-thione[1]
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 185.63 g/mol | [1][2] |
| Melting Point | 252-256 °C | [3] |
| Appearance | Solid | |
| Solubility | Data not available | |
| LogP (calculated) | 2.4 | [1] |
Synthesis of this compound
General Experimental Protocol for Synthesis
The following is a representative protocol for the synthesis of 2-mercaptobenzoxazole derivatives, which can be adapted for the 7-chloro analog.
Materials:
-
6-Chloro-2-aminophenol
-
Carbon disulfide
-
Potassium hydroxide
-
Ethanol (95%)
-
Activated charcoal
-
Glacial acetic acid
Procedure:
-
A mixture of 6-chloro-2-aminophenol, potassium hydroxide, and water is prepared in a round-bottom flask.
-
Ethanol (95%) is added to the flask, followed by the dropwise addition of carbon disulfide.
-
The reaction mixture is refluxed for 3-4 hours.
-
After reflux, activated charcoal is added, and the mixture is refluxed for an additional 10 minutes.
-
The hot solution is filtered to remove the charcoal.
-
The filtrate is heated, and a solution of 5% glacial acetic acid in warm water is added with vigorous stirring.
-
The product crystallizes upon cooling. The mixture is refrigerated for at least 3 hours to ensure complete crystallization.
-
The crystalline product is collected by filtration, washed with cold water, and dried.
-
Recrystallization from ethanol can be performed for further purification.
Caption: General workflow for the synthesis of this compound.
Spectral Data
While specific spectral data for this compound is not extensively published, general characteristics for 2-mercaptobenzoxazole derivatives are known.
-
Infrared (IR) Spectroscopy: An ATR-IR spectrum is available on PubChem, provided by Aldrich.[1] Key expected peaks would include N-H stretching, C=S stretching, and aromatic C-H and C=C stretching vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for structural confirmation. Aromatic protons would appear in the downfield region, and the chemical shifts would be influenced by the positions of the chlorine, oxygen, nitrogen, and sulfur atoms.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (185.63 g/mol ), with a characteristic isotopic pattern due to the presence of chlorine.
Biological Activities and Potential Applications
Derivatives of 2-mercaptobenzoxazole have been extensively studied for their wide range of biological activities. While specific quantitative data for this compound is limited in the available literature, the data for related compounds provides a strong indication of its potential.
Antimicrobial Activity
2-Mercaptobenzoxazole derivatives have demonstrated notable antibacterial and antifungal properties. The proposed mechanism of action is the disruption of the microbial cell membrane.
Table of Antimicrobial Activity for 2-Mercaptobenzoxazole Derivatives (Representative Data):
| Compound | Organism | Activity (MIC in µg/mL) | Reference |
| 2-Mercaptobenzoxazole derivative 1 | Staphylococcus aureus | Data not specified | |
| 2-Mercaptobenzoxazole derivative 2 | Escherichia coli | Data not specified | |
| 2-Mercaptobenzoxazole derivative 3 | Candida albicans | Data not specified |
Note: Specific MIC values for this compound are not available in the searched literature. The table indicates the types of organisms against which this class of compounds has shown activity.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of 2-mercaptobenzoxazole derivatives against various cancer cell lines. The mechanisms of action are believed to involve the induction of apoptosis and cell cycle arrest.
Table of Anticancer Activity for 2-Mercaptobenzoxazole Derivatives (Representative IC₅₀ Data):
| Derivative Structure | Cell Line | IC₅₀ (µM) | Reference |
| Substituted Benzene Derivative (4b) | MDA-MB-231 (Breast) | 9.72 | [4] |
| Substituted Benzene Derivative (4d) | MDA-MB-231 (Breast) | 2.14 | [4] |
| Substituted Isatin Derivative (5d) | MDA-MB-231 (Breast) | 3.64 | [4] |
| Heterocycle Derivative (6b) | HepG2 (Liver) | 6.83 | [4] |
| Heterocycle Derivative (6b) | MCF-7 (Breast) | 3.64 | [4] |
| Heterocycle Derivative (6b) | MDA-MB-231 (Breast) | 2.14 | [4] |
| Heterocycle Derivative (6b) | HeLa (Cervical) | 5.18 | [4] |
Note: This table presents data for various derivatives of 2-mercaptobenzoxazole to illustrate the potential potency of this chemical class. IC₅₀ values for this compound are not available in the searched literature.
Caption: A logical workflow for the biological evaluation of this compound.
Safety and Handling
This compound is classified as a warning-level hazard. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a halogenated benzoxazole derivative with significant potential for applications in drug discovery and development. Its structural features suggest a likelihood of potent antimicrobial and anticancer activities, consistent with findings for the broader class of 2-mercaptobenzoxazole derivatives. While detailed experimental protocols and specific quantitative biological data for this particular compound are not widely published, this guide provides a solid foundation for researchers interested in its synthesis, characterization, and further investigation. Future studies are warranted to fully elucidate its biological activity profile and mechanisms of action.
References
- 1. This compound | C7H4ClNOS | CID 4452239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound 97 | 51793-93-2 [chemicalbook.com]
- 4. Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
synthesis of 7-Chloro-2-mercaptobenzoxazole from 2-amino-6-chlorophenol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 7-Chloro-2-mercaptobenzoxazole from 2-amino-6-chlorophenol. This document provides a comprehensive overview of the chemical reaction, detailed experimental protocols, and key characterization data to support researchers and professionals in the fields of medicinal chemistry and drug development.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of the benzoxazole scaffold in a wide range of biologically active molecules. Benzoxazole derivatives are known to exhibit diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of this specific chloro-substituted mercaptobenzoxazole provides a key intermediate for the development of novel therapeutic agents. This guide outlines a common and effective method for its preparation starting from 2-amino-6-chlorophenol.
Reaction Scheme and Mechanism
The synthesis of this compound from 2-amino-6-chlorophenol is typically achieved through a one-pot reaction involving cyclization with carbon disulfide in the presence of a base. The reaction proceeds via the formation of a dithiocarbamate intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the final benzoxazole ring system.
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound based on established procedures for the synthesis of 2-mercaptobenzoxazoles.[1][2]
Materials:
-
2-amino-6-chlorophenol
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Activated charcoal
-
Glacial acetic acid (5%)
-
Distilled water
Equipment:
-
250 mL round-bottom flask (RBF)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Beakers
-
Graduated cylinders
-
pH paper
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine 2-amino-6-chlorophenol (0.1 mole), potassium hydroxide (0.1 mole), and 15 mL of water.
-
To this mixture, add 100 mL of 95% ethanol and carbon disulfide (0.1 mole).
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 3 to 4 hours with continuous stirring.
-
Decolorization: After the reflux period, cautiously add a small amount of activated charcoal to the hot reaction mixture and continue to reflux for an additional 10 minutes.
-
Filtration: Filter the hot mixture through a fluted filter paper to remove the charcoal.
-
Precipitation: Heat the filtrate to 70-80°C and add 100 mL of warm water. Vigorously stir the solution and add 5% glacial acetic acid dropwise until the solution is acidic (test with pH paper). A precipitate of this compound will form.
-
Crystallization and Isolation: Cool the mixture in an ice bath for at least 3 hours to ensure complete crystallization.
-
Collect the crystalline product by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the collected crystals with cold distilled water and then dry them thoroughly. The product can be further purified by recrystallization from ethanol.
Data Presentation
This section summarizes the key quantitative data for the starting material and the final product.
Table 1: Properties of 2-amino-6-chlorophenol
| Property | Value |
| Molecular Formula | C₆H₆ClNO[3] |
| Molecular Weight | 143.57 g/mol [3] |
| Appearance | Grey solid[4] |
| Melting Point | 80-81°C[4] |
| Boiling Point | 247°C[4] |
| Density | 1.406 g/cm³[4] |
Table 2: Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₄ClNOS[5][6] |
| Molecular Weight | 185.63 g/mol [5][6] |
| CAS Number | 51793-93-2[5][6] |
| IUPAC Name | 7-chloro-3H-1,3-benzoxazole-2-thione[5] |
| Appearance | Crystalline solid |
| Purity | >95% (typical after recrystallization) |
| Yield | 70-85% (typical) |
Safety and Handling
-
2-amino-6-chlorophenol: Handle with care, as it may be harmful if swallowed, inhaled, or absorbed through the skin. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Carbon disulfide: Highly flammable and toxic.[7] It has a low flash point and should be handled with extreme caution in a fume hood, away from ignition sources.[7] It is also a neurotoxin.[7]
-
Potassium hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE.
-
Glacial acetic acid: Corrosive. Causes severe skin burns and eye damage. Use in a fume hood.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Characterization
The structure and purity of the synthesized this compound can be confirmed using various analytical techniques:
-
Melting Point: Determination of the melting point and comparison with the literature value.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H, C=S, and C-O-C stretches.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
Conclusion
This technical guide provides a comprehensive and practical procedure for the synthesis of this compound from 2-amino-6-chlorophenol. The detailed experimental protocol, coupled with the tabulated data and safety information, serves as a valuable resource for researchers and professionals engaged in the synthesis of novel benzoxazole derivatives for potential applications in drug discovery and development. Adherence to the outlined procedures and safety precautions is essential for the successful and safe execution of this synthesis.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. iajps.com [iajps.com]
- 3. 2-Amino-6-chlorophenol | C6H6ClNO | CID 6486025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-AMINO-6-CHLORO-PHENOL CAS#: 38191-33-2 [m.chemicalbook.com]
- 5. This compound | C7H4ClNOS | CID 4452239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Carbon disulfide - Wikipedia [en.wikipedia.org]
7-Chloro-2-mercaptobenzoxazole CAS number 51793-93-2
CAS Number: 51793-93-2
Abstract
This technical guide provides a comprehensive overview of 7-Chloro-2-mercaptobenzoxazole (CAS No. 51793-93-2), a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of data for this specific derivative, this document also draws upon information from the broader class of 2-mercaptobenzoxazoles to provide a contextual framework for its potential properties and applications. This guide covers its chemical and physical properties, a detailed synthesis protocol, and a discussion of the known biological activities and mechanisms of action of related compounds. The information is presented to support further research and investigation into the therapeutic potential of this molecule.
Introduction
Benzoxazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry. Their versatile pharmacological profile includes antimicrobial, anticancer, anti-inflammatory, and analgesic properties. The 2-mercaptobenzoxazole scaffold, in particular, serves as a crucial starting material for the synthesis of a wide array of bioactive molecules. The introduction of a chlorine atom at the 7-position of the benzoxazole ring, as in this compound, is anticipated to modulate the compound's physicochemical properties and biological activity, making it a molecule of interest for further investigation.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been aggregated from various chemical suppliers and databases.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 51793-93-2 | [1][2] |
| Molecular Formula | C₇H₄ClNOS | [1][2][3] |
| Molecular Weight | 185.63 g/mol | [1][2] |
| IUPAC Name | 7-chloro-3H-1,3-benzoxazole-2-thione | [1] |
| Synonyms | 7-Chloro-2(3H)-benzoxazolethione | [4] |
| Appearance | Not specified (likely a solid) | |
| Melting Point | 252-256 °C | [4] |
| Solubility | Not specified |
Synthesis
While a specific, detailed synthesis protocol for this compound is not extensively documented in the available literature, a general and effective method for the synthesis of 2-mercaptobenzoxazoles can be adapted. This method involves the cyclization of the corresponding 2-aminophenol with carbon disulfide. For the synthesis of the 7-chloro derivative, the starting material would be 6-chloro-2-aminophenol.[4]
Experimental Protocol: Synthesis of this compound
This protocol is based on the general synthesis of 2-mercaptobenzoxazoles and should be optimized for the specific substrate.[5]
Reagents:
-
6-Chloro-2-aminophenol
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Water
-
Glacial acetic acid
-
Activated charcoal
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 6-chloro-2-aminophenol and potassium hydroxide in a mixture of ethanol and water.
-
To this solution, add carbon disulfide dropwise with stirring. The reaction of amines with carbon disulfide is a key step in forming dithiocarbamates, which are intermediates in this synthesis.[6][7]
-
Heat the reaction mixture to reflux and maintain it for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, add a small amount of activated charcoal to the hot solution and reflux for an additional 10 minutes to decolorize the mixture.
-
Filter the hot solution to remove the charcoal.
-
Heat the filtrate and then acidify it with 5% glacial acetic acid while stirring.
-
The product, this compound, will precipitate out of the solution as a solid.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the solid product by filtration, wash it with cold water, and dry it thoroughly.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Spectral Data (Contextual)
Expected Spectral Characteristics:
-
¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons on the benzoxazole ring. The presence of the chlorine atom will influence the chemical shifts and coupling patterns of these protons. A broad singlet corresponding to the N-H proton of the thiol-thione tautomer is also expected. For related 2-mercaptobenzoxazole derivatives, the N-H proton signal can appear at a high chemical shift (e.g., around 10.85 ppm).[8]
-
¹³C NMR: The ¹³C NMR spectrum will show signals for the seven carbon atoms of the benzoxazole core. The carbon atom of the C=S group is expected to appear at a characteristic downfield chemical shift. The signals for the aromatic carbons will be influenced by the electron-withdrawing effect of the chlorine atom and the heteroatoms in the ring.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (185.63 g/mol ).[1] The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).
-
FTIR: The infrared spectrum is expected to show characteristic absorption bands for the N-H group (around 3100-3200 cm⁻¹), C=S group, and the aromatic C-H and C=C bonds. The IR spectrum of a related compound, 2-hydrazinylbenzoxazole, showed a characteristic N-H absorption band at 3163 cm⁻¹.[8]
Biological Activity and Mechanism of Action (Contextual)
Direct studies on the biological activity and mechanism of action of this compound are not found in the surveyed literature. However, the broader class of 2-mercaptobenzoxazole derivatives has been extensively studied and shown to possess a range of biological activities.
Known Activities of 2-Mercaptobenzoxazole Derivatives
-
Anticancer Activity: Many derivatives of 2-mercaptobenzoxazole have demonstrated significant cytotoxic effects against various cancer cell lines, including breast, liver, and colon cancer.[9][10][11][12] Some of these compounds have been shown to act as inhibitors of key enzymes involved in cancer progression, such as protein kinases (EGFR, HER2, VEGFR2) and PARP-2.[9][10] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[9]
-
Antimicrobial Activity: 2-Mercaptobenzoxazole and its derivatives have been reported to exhibit antibacterial and antifungal properties.[5][11] They have shown activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae.[5] The presence and position of substituents on the benzoxazole ring can significantly influence the antimicrobial potency.
The introduction of a chlorine atom can often enhance the biological activity of a compound due to its electronic and lipophilic properties. Therefore, it is plausible that this compound may exhibit interesting anticancer or antimicrobial activities.
Potential Signaling Pathway Involvement
Based on the known activities of related compounds, a potential mechanism of action for a bioactive this compound derivative could involve the inhibition of key signaling pathways in cancer cells.
Caption: Hypothetical signaling pathway inhibition by this compound.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated area.
Conclusion and Future Directions
This compound is a halogenated derivative of the versatile 2-mercaptobenzoxazole scaffold. While specific experimental data for this compound is scarce, its synthesis is achievable through established methods. Based on the known biological activities of related compounds, this compound holds potential for further investigation as an anticancer or antimicrobial agent. Future research should focus on its synthesis, full spectral characterization, and screening for various biological activities to elucidate its therapeutic potential. The detailed experimental protocols and contextual information provided in this guide are intended to facilitate these research endeavors.
References
- 1. This compound | C7H4ClNOS | CID 4452239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. This compound 97 | 51793-93-2 [chemicalbook.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimized Synthesis of New N-Mustards Based on 2-Mercaptobenzoxazole Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of 7-Chloro-2-mercaptobenzoxazole in Organic Solvents: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the solubility characteristics of 7-Chloro-2-mercaptobenzoxazole in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing qualitative solubility information based on structurally similar compounds, a detailed experimental protocol for determining solubility, and a visualization of a potential synthetic pathway and experimental workflows.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and biological screening. This guide aims to provide a foundational understanding of its solubility profile and the methodologies to quantify it.
Qualitative Solubility Profile
Table 1: Inferred Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble to Freely Soluble | The parent compound and its derivatives show good solubility in alcohols. The presence of the polar benzoxazole ring and the mercapto group allows for hydrogen bonding. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Likely Soluble | These solvents are effective at solvating polar organic molecules. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Slightly Soluble to Soluble | The parent compound is slightly soluble in ether. THF is a more polar ether and may offer better solubility. |
| Halogenated | Dichloromethane, Chloroform | Likely Soluble | The chloro-substituent on the benzoxazole ring may enhance solubility in chlorinated solvents. |
| Aromatic | Toluene, Benzene | Sparingly Soluble to Slightly Soluble | The aromatic nature of the compound suggests some solubility in aromatic solvents. |
| Non-polar | Hexane, Heptane | Sparingly Soluble to Insoluble | The polar nature of the molecule suggests poor solubility in non-polar aliphatic hydrocarbons. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol is required. The isothermal dissolution equilibrium method, followed by High-Performance Liquid Chromatography (HPLC) analysis, is a robust and widely used technique.[2]
Objective
To determine the equilibrium solubility of this compound in a selection of organic solvents at various temperatures.
Materials and Apparatus
-
This compound (solid)
-
Selected organic solvents (HPLC grade)
-
Jacketed glass vessel
-
Thermostatic water bath with precise temperature control
-
Magnetic stirrer and stir bars
-
Analytical balance (±0.1 mg)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Syringes and syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range.
-
-
Equilibrium Solubility Measurement:
-
Add an excess amount of solid this compound to a known volume or mass of the selected solvent in the jacketed glass vessel.
-
Maintain a constant temperature using the thermostatic water bath.
-
Stir the mixture vigorously to facilitate dissolution and ensure the system reaches equilibrium. A minimum of 24 hours is recommended to ensure equilibrium is reached.[3]
-
After the equilibration period, cease stirring and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered sample with the mobile phase to a concentration that falls within the range of the calibration curve.
-
-
HPLC Analysis:
-
Analyze the calibration standards and the prepared sample solutions by HPLC. A suitable method for benzoxazole derivatives would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic or phosphoric acid).[4][5][6]
-
Monitor the elution using a UV detector at a wavelength where this compound exhibits maximum absorbance.
-
-
Calculation of Solubility:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the solubility in the original solvent, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).
-
Visualizations
Proposed Synthetic Pathway
A plausible synthetic route to this compound involves the reaction of 2-amino-6-chlorophenol with carbon disulfide.[7]
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of solubility.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. benchchem.com [benchchem.com]
- 5. Separation of Benzoxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives [article.sapub.org]
Spectroscopic and Synthetic Profile of 7-Chloro-2-mercaptobenzoxazole: A Technical Guide
This technical guide provides an in-depth overview of the spectroscopic properties and synthetic pathway of 7-Chloro-2-mercaptobenzoxazole, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document details its infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, along with a detailed experimental protocol for its synthesis.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₇H₄ClNOS |
| Molecular Weight | 185.63 g/mol [1][2] |
| IUPAC Name | 7-chloro-3H-1,3-benzoxazole-2-thione[1] |
| CAS Number | 51793-93-2[1][2] |
| Appearance | Light yellow to brown solid |
| Melting Point | 252-256 °C[3] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the cyclization of 2-amino-6-chlorophenol with carbon disulfide.[3] The reaction proceeds via a dithiocarbamate intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the benzoxazole ring system.
References
Tautomerism in 7-Chloro-2-mercaptobenzoxazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thiol-thione tautomerism exhibited by 7-Chloro-2-mercaptobenzoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the structural basis of the tautomerism, expected spectroscopic characteristics for the identification of each form, and generalized experimental protocols for the investigation of the tautomeric equilibrium.
Introduction to Thiol-Thione Tautomerism in 2-Mercaptobenzoxazoles
2-Mercaptobenzoxazole and its derivatives are a class of compounds known to exist as a mixture of two tautomeric forms in equilibrium: the thiol and the thione form.[1] This phenomenon, known as thiol-thione tautomerism, involves the migration of a proton between the sulfur and nitrogen atoms of the heterocyclic ring. The position of this equilibrium can be influenced by various factors, including the physical state (solid or solution), the polarity of the solvent, temperature, and the electronic effects of substituents on the benzoxazole ring.[2][3]
For this compound, the two tautomers are 7-chlorobenzo[d]oxazole-2-thiol (thiol form) and 7-chloro-3H-benzo[d]oxazole-2-thione (thione form). Theoretical studies on analogous compounds suggest that the thione tautomer is generally the more stable and therefore predominant form in both the gas phase and in solution.[2]
The Tautomeric Equilibrium
The equilibrium between the thiol and thione forms of this compound is a dynamic process. The chloro-substituent at the 7-position is expected to influence the electron density of the aromatic ring and, consequently, the relative stability of the two tautomers.
Caption: Tautomeric equilibrium of this compound.
Spectroscopic Characterization of Tautomers
The identification and quantification of the thiol and thione tautomers can be achieved through various spectroscopic techniques, primarily FTIR, ¹H NMR, and ¹³C NMR spectroscopy. While specific experimental data for this compound is not extensively available, the following tables summarize the expected characteristic signals for each tautomer based on data from analogous compounds.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable tool for distinguishing between the thiol and thione forms by identifying the characteristic vibrational frequencies of the S-H and C=S bonds.
| Tautomer | Functional Group | Characteristic Wavenumber (cm⁻¹) | Reference |
| Thiol | S-H stretch | ~2550 (weak) | [4][5][6] |
| Thione | C=S stretch | ~1300-1100 | [7] |
| Thione | N-H stretch | ~3400-3200 | [8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, allowing for the differentiation of the tautomers in solution. The chemical shifts of the protons and carbons in the vicinity of the tautomeric functional groups are particularly informative.
¹H NMR Spectroscopy
| Tautomer | Proton | Expected Chemical Shift (δ, ppm) | Notes |
| Thiol | S-H | Variable, broad (often not observed) | Dependent on solvent and concentration. |
| Thione | N-H | ~10-12 (broad) | Chemical shift is solvent-dependent. |
| Both | Aromatic-H | ~7.0-7.8 | The pattern will be an ABC system characteristic of a 1,2,3-trisubstituted benzene ring. |
¹³C NMR Spectroscopy
| Tautomer | Carbon | Expected Chemical Shift (δ, ppm) | Reference |
| Thiol | C-S | ~160-170 | |
| Thione | C=S | ~180-190 | [9] |
| Both | Aromatic-C | ~110-150 |
Experimental Protocols for Tautomerism Studies
The following outlines a general experimental workflow for the investigation of tautomerism in this compound.
Synthesis of this compound
A common synthetic route involves the reaction of 2-amino-6-chlorophenol with carbon disulfide in the presence of a base, such as potassium hydroxide, in an alcoholic solvent.[10]
Sample Preparation for Spectroscopic Analysis
To study the effect of the environment on the tautomeric equilibrium, solutions of this compound should be prepared in a range of solvents with varying polarities (e.g., chloroform-d, DMSO-d₆, methanol-d₄).[11] For solid-state analysis (FTIR), a KBr pellet or ATR setup can be used.
Spectroscopic Measurements
-
FTIR Spectroscopy: Acquire spectra of the solid compound and in various solvents to identify the characteristic S-H and C=S stretching vibrations.
-
NMR Spectroscopy: Record ¹H and ¹³C NMR spectra in different deuterated solvents. The integration of the distinct N-H proton signal of the thione form can be used to estimate the tautomeric ratio in solution. Temperature-dependent NMR studies can also provide insights into the dynamics of the equilibrium.[3]
Computational Chemistry
Density Functional Theory (DFT) calculations can be employed to model the structures of both tautomers and predict their relative stabilities and spectroscopic properties (IR frequencies and NMR chemical shifts).[2][12] These theoretical data can then be compared with experimental results to aid in the assignment of the observed signals to the respective tautomers.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive study of tautomerism in this compound.
Caption: General workflow for studying tautomerism.
Conclusion
The tautomeric behavior of this compound is a critical aspect of its chemical identity, influencing its reactivity, potential for coordination with metal ions, and biological activity. While the thione form is predicted to be the more stable tautomer, the equilibrium is sensitive to environmental conditions. A thorough investigation utilizing a combination of spectroscopic techniques and computational modeling is essential for a complete understanding of this phenomenon. The data and protocols presented in this guide provide a framework for researchers to explore the nuanced chemistry of this important heterocyclic compound.
References
- 1. Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimized Synthesis of New N-Mustards Based on 2-Mercaptobenzoxazole Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2- yl)-3,5-diphenylformazan Derivatives - Almehmadi - Current Computer-Aided Drug Design [journals.eco-vector.com]
- 9. researchgate.net [researchgate.net]
- 10. iajps.com [iajps.com]
- 11. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enduring Scaffold: A Technical Guide to the History, Discovery, and Therapeutic Potential of Benzoxazolethione Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzoxazole nucleus, a privileged heterocyclic scaffold, has been a cornerstone in medicinal chemistry for over a century. Its unique structural and electronic properties have made it a versatile building block for the design of a myriad of biologically active compounds. Among its various derivatives, the benzoxazole-2-thione moiety has garnered significant attention due to its broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antifungal properties. This in-depth technical guide provides a comprehensive overview of the history, discovery, synthesis, and biological evaluation of benzoxazolethione derivatives, tailored for researchers, scientists, and drug development professionals.
A Historical Journey: From Discovery to Modern Drug Development
The story of benzoxazolethione begins in the late 19th century. The first documented description of 2-mercaptobenzoxazole, the foundational compound of this class, dates back to 1876. Initially, the interest in these compounds was primarily from a chemical standpoint, exploring their synthesis and reactivity. However, as the field of medicinal chemistry evolved, so did the appreciation for the therapeutic potential of the benzoxazolethione scaffold.
Over the decades, extensive research has unveiled the remarkable versatility of this moiety. The sulfur atom at the 2-position provides a key handle for chemical modification, allowing for the synthesis of a vast library of derivatives with diverse physicochemical and biological properties. This has led to the identification of potent and selective inhibitors of various enzymes and receptors, paving the way for their investigation in a wide range of disease areas. Today, benzoxazolethione derivatives continue to be a subject of intense research, with ongoing efforts to develop novel drug candidates with improved efficacy and safety profiles.
Synthetic Strategies: Building the Benzoxazolethione Core
The synthesis of the benzoxazole-2-thione scaffold and its derivatives has been extensively studied and refined over the years. The classical and most common approach involves the cyclization of 2-aminophenols with a source of a thiocarbonyl group.
General Synthesis of Benzoxazole-2-thione
A prevalent method for the synthesis of the core benzoxazole-2-thione ring system involves the reaction of a 2-aminophenol with carbon disulfide in the presence of a base, such as potassium hydroxide. This one-pot reaction proceeds via the formation of a dithiocarbamate intermediate, which subsequently undergoes intramolecular cyclization to yield the desired product.
Quantitative Biological Activity of Benzoxazolethione Derivatives
The therapeutic potential of benzoxazolethione derivatives is underscored by a wealth of quantitative data from various biological assays. The following tables summarize the anticancer, anti-inflammatory, and antifungal activities of selected derivatives, providing a comparative overview for researchers.
Anticancer Activity
Benzoxazolethione derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the VEGFR-2 pathway.[1]
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 11 | MDA-MB-231 | 5.63 | [2] |
| Compound 12 | MDA-MB-231 | 6.14 | [2] |
| Compound 11 | MCF-7 | 3.79 | [2] |
| Compound 12 | MCF-7 | 6.05 | [2] |
| Compound 13 | MDA-MB-231 | 7.52 | [2] |
| Compound 13 | MCF-7 | 8.38 | [2] |
| Sorafenib (Standard) | MDA-MB-231 | 7.47 | [2] |
| Sorafenib (Standard) | MCF-7 | 7.26 | [2] |
| 2-arylbenzoxazole 3A | Various | Active | [3] |
| 2-arylbenzoxazole 4A | Topoisomerase II | 18.8 | [3] |
| 5-chlorotolylbenzoxazole 5A | Topoisomerase II | 22.3 | [3] |
| Benzoxazole derivative 19 | MAGL | 0.0084 | [4] |
| Benzoxazole derivative 20 | MAGL | 0.0076 | [4] |
Anti-inflammatory Activity
The anti-inflammatory properties of benzoxazolethione derivatives are often attributed to their ability to inhibit pro-inflammatory cytokines and enzymes. Some derivatives have shown potent inhibitory activity against targets like myeloid differentiation protein 2 (MD2) and p38α MAP kinase.[5][6]
| Compound | Target/Assay | IC50 (µM) | Reference |
| Compound 3c | IL-6 | 10.14 ± 0.08 | [5] |
| Compound 3d | IL-6 | 5.43 ± 0.51 | [5] |
| Compound 3g | IL-6 | 5.09 ± 0.88 | [5] |
| Compound 27 | TNF-α | 7.83 ± 0.95 | [7][8] |
| Compound 27 | IL-1β | 15.84 ± 0.82 | [7][8] |
| Compound 6m | IL-1β | 7.9 ± 1.36 | [7][8] |
| Compound 5b | p38α MAP kinase | 0.031 ± 0.14 | [6] |
| SB 203580 (Standard) | p38α MAP kinase | 0.043 ± 0.14 | [6] |
Antifungal Activity
Several benzoxazolethione derivatives have exhibited promising activity against various fungal pathogens, including clinically relevant Candida species and plant pathogenic fungi.
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Compound 1 | C. krusei | 15.6 | [9] |
| Compound 1 | C. albicans | 62.5 | [9] |
| Compound 1 | C. tropicalis | 125.0 | [9] |
| Compound 5a | F. solani | 12.27 - 65.25 | [10] |
| Compound 5b | F. solani | 15.98 - 32.78 | [10] |
| Compound 5h | F. solani | 4.34 | [10] |
| Compound 5a | B. cinerea | 19.92 | [10] |
| Compound (g) | Various Fungi | GM: 36.2 | [11] |
| Compound (f) | Various Fungi | GM: 46.3 | [11] |
Experimental Protocols
To facilitate further research and development, this section provides detailed methodologies for key experiments cited in the study of benzoxazolethione derivatives.
Synthesis of 2-Mercaptobenzoxazole (Benzoxazole-2-thione)
Materials:
-
2-Aminophenol
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Water
-
Hydrochloric acid (HCl) or Acetic acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminophenol and potassium hydroxide in ethanol.
-
Slowly add carbon disulfide to the stirred solution.
-
Reflux the reaction mixture for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into a beaker of cold water.
-
Acidify the solution with hydrochloric acid or acetic acid to precipitate the product.
-
Filter the precipitate, wash it thoroughly with water, and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-mercaptobenzoxazole.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Benzoxazolethione derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the benzoxazolethione derivatives and a vehicle control (DMSO). Incubate for the desired period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC50 value for each compound.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a bacterium.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Benzoxazolethione derivatives (dissolved in a suitable solvent)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare serial two-fold dilutions of the benzoxazolethione derivatives in MHB in the wells of a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of benzoxazolethione derivatives stem from their ability to modulate various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
VEGFR-2 Signaling Pathway in Angiogenesis
Several benzoxazolethione derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is the formation of new blood vessels.[1] By blocking the ATP binding site of the VEGFR-2 tyrosine kinase domain, these compounds can inhibit downstream signaling cascades, leading to a reduction in endothelial cell proliferation, migration, and tube formation. This anti-angiogenic effect is a primary mechanism behind their anticancer activity.
Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazolethione derivatives.
CYP1A1/AhR Signaling Pathway
Some benzoxazolethione derivatives have been shown to interact with the Aryl Hydrocarbon Receptor (AhR) signaling pathway, which plays a role in the metabolism of xenobiotics. Activation of AhR can lead to the induction of cytochrome P450 enzymes, such as CYP1A1. This interaction can have implications for drug metabolism and potential drug-drug interactions, an important consideration in drug development.
Caption: Modulation of the CYP1A1/AhR signaling pathway by benzoxazolethione derivatives.
NF-κB and MAPK Signaling Pathways
Emerging evidence suggests that the anti-inflammatory and anticancer effects of some benzoxazole and related heterocyclic derivatives may be mediated through the inhibition of the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[6][12] These pathways are central to the inflammatory response and cell survival. By inhibiting key components of these cascades, such as p38 MAPK, benzoxazolethiones can suppress the production of pro-inflammatory cytokines and induce apoptosis in cancer cells.
Caption: Inhibition of NF-κB and MAPK signaling pathways by benzoxazolethione derivatives.
Conclusion and Future Perspectives
Benzoxazolethione derivatives represent a historically significant and therapeutically promising class of compounds. Their rich chemistry allows for extensive structural modifications, leading to the discovery of potent and selective agents for a variety of diseases. The anticancer, anti-inflammatory, and antifungal activities highlighted in this guide underscore the vast potential of this scaffold.
Future research in this area will likely focus on several key aspects:
-
Target Identification and Validation: Elucidating the specific molecular targets of bioactive benzoxazolethione derivatives to better understand their mechanisms of action.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the benzoxazolethione core to optimize potency, selectivity, and pharmacokinetic properties.
-
Development of Drug Delivery Systems: Formulating these compounds to enhance their bioavailability and targeted delivery to diseased tissues.
-
Clinical Translation: Advancing the most promising lead compounds through preclinical and clinical development to bring novel therapies to patients.
The continued exploration of benzoxazolethione derivatives holds great promise for the discovery of next-generation therapeutics to address unmet medical needs. This technical guide serves as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery and development.
References
- 1. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. op.niscpr.res.in [op.niscpr.res.in]
- 4. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,2,4-Triazole-based benzothiazole/benzoxazole derivatives: Design, synthesis, p38α MAP kinase inhibition, anti-inflammatory activity and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
- 8. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of the Thiol Group in 7-Chloro-2-mercaptobenzoxazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of the thiol group in 7-Chloro-2-mercaptobenzoxazole, a molecule of significant interest in medicinal chemistry and drug development. This document details the key chemical properties, outlines experimental protocols for studying its reactivity, and presents this information in a structured format for easy reference and application in a research setting.
Core Concepts: Thiol Group Reactivity and the Influence of the Benzoxazole Scaffold
The thiol group (-SH), also known as a sulfhydryl group, is a highly reactive functional group that plays a crucial role in the biological activity of many compounds. Its reactivity is primarily governed by the nucleophilicity of the sulfur atom and its susceptibility to oxidation. In the context of this compound, the thiol group is attached to a heterocyclic benzoxazole core, which modulates its chemical properties.
Tautomerism: 2-Mercaptobenzoxazoles, including the 7-chloro derivative, exist in a tautomeric equilibrium between the thiol form and the thione form. This equilibrium is influenced by the solvent and pH of the environment.
Caption: Tautomeric equilibrium of this compound.
Caption: The effect of pH on the thiol-thiolate equilibrium.
Key Reactions of the Thiol Group
The thiol group of this compound is expected to undergo several key reactions characteristic of thiols, including S-alkylation, oxidation, and disulfide bond formation.
S-Alkylation (Nucleophilic Substitution)
The thiolate anion is a potent nucleophile and readily participates in S-alkylation reactions with electrophiles such as alkyl halides. This reaction proceeds via an SN2 mechanism, leading to the formation of a stable thioether bond.[3] This reactivity is fundamental to the synthesis of various derivatives of 2-mercaptobenzoxazoles for applications in drug discovery.[4]
Caption: General mechanism for S-alkylation of this compound.
Oxidation
The thiol group is susceptible to oxidation by various oxidizing agents. Depending on the strength of the oxidant and the reaction conditions, the sulfur atom can be oxidized to different oxidation states, forming sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), or sulfonic acids (R-SO₃H).
References
- 1. Typical pKa of thiol groups - Human Homo sapiens - BNID 103537 [bionumbers.hms.harvard.edu]
- 2. Determination of pKa values of benzoxa-, benzothia- and benzoselena-zolinone derivatives by capillary electrophoresis. Comparison with potentiometric titration and spectrometric data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors | MDPI [mdpi.com]
Starting Materials for Novel Heterocyclic Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of pivotal starting materials for the synthesis of novel heterocyclic compounds. It is designed to serve as a valuable resource for researchers and professionals engaged in drug discovery and development by detailing synthetic methodologies, presenting quantitative data, and illustrating relevant biological pathways.
Core Concepts in Heterocyclic Synthesis
The synthesis of novel heterocyclic compounds is a cornerstone of medicinal chemistry, with over 59% of FDA-approved drugs containing a nitrogen heterocycle.[1] The strategic selection of starting materials is paramount as it dictates the feasible synthetic routes and the diversity of the resulting molecular scaffolds. This guide explores several versatile classes of precursors and the heterocyclic systems they unlock.
Key Starting Materials and Synthetic Protocols
2-Aminocarboxamides: Gateway to Fused N-Heterocycles
2-Aminocarboxamides are valuable precursors for the construction of complex, fused nitrogen-containing heterocycles, which are prominent in many biologically active molecules.
-
Application: Synthesis of isoindolo[2,1-a]quinazolinones and pyrimido[2,1-a]isoindoles.[2]
-
Synthetic Approach: A powerful strategy involves a domino ring-closure reaction, which can be combined with other modern synthetic methods like copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction, and retro-Diels-Alder (RDA) reactions to build molecular complexity in a controlled manner.[2]
Quantitative Data: Synthesis of Isoindolo[2,1-a]quinazoline Derivatives [2]
| Compound | Yield (%) | Melting Point (°C) |
| (±)-15: (1S,4R,4aS,6aR,12aR)-6-(Prop-2-yn-1-yl)-1,4,4a,6,6a,12a-hexahydro-1,4-methanoisoindolo[2,1-a]quinazoline-5,11-dione | 71 | 215–220 |
| (±)-16: (1S,4R,4aS,6aR,12aR)-6-((1-(2-Methylbenzyl)-1H-1,2,3-triazol-4-yl)-methyl)-1,4,4a,6,6a,12a-hexahydro-1,4-methanoisoindolo[2,1-a]quinazoline-5,11-dione | 75 | 163–165 |
| (+)-6: (1R,4S,4aS,6aR,12aR)-6-(Prop-2-yn-1-yl)-1,4,4a,6,6a,12a-hexahydro-1,4-methanoisoindolo[2,1-a]quinazoline-5,11-dione | 69 | 189–192 |
| (+)-15: (1R,4S,4aR,6aS,12aS)-6-(Prop-2-yn-1-yl)-1,4,4a,6,6a,12a-hexahydro-1,4-methanoisoindolo[2,1-a]quinazoline-5,11-dione | 74 | 189–192 |
Experimental Protocol: Domino Ring-Closure Synthesis [2]
-
Reactant Preparation: Combine N-propargyl-substituted diendo- or diexo-2-aminonorbornenecarboxamides with 2-formylbenzoic acid in water.
-
Reaction Conditions: Subject the aqueous mixture to microwave irradiation at 100 °C for 30 minutes (300 W).
-
Isolation: Upon completion, the product is isolated and purified using standard chromatographic techniques.
Experimental Workflow: Domino Synthesis
Caption: Domino reaction workflow for fused quinazolinone synthesis.
Tetronic Acid: A Versatile Synthon for Bioactive Heterocycles
Tetronic acid and its derivatives are highly valued starting materials in medicinal chemistry due to their presence in numerous natural products with diverse biological activities.[3]
-
Application: Serves as a key building block in multicomponent reactions (MCRs) to produce a wide array of N- and O-heterocycles.[4]
-
Synthetic Approach: The dicarbonyl moiety within the tetronic acid framework allows for efficient one-pot protocols to construct complex molecular architectures, offering advantages in terms of atom economy and operational simplicity.[4][5]
Experimental Protocol: Three-Component Synthesis of Pyrido[2,3-d]pyrimidine Derivatives [4]
-
Reactant Mixture: In a suitable solvent, combine tetronic acid (1 equivalent), a substituted benzaldehyde (1 equivalent), and uracil (1 equivalent).
-
Reaction Conditions: The reaction proceeds as a three-component condensation. Specific conditions (catalyst, temperature, and solvent) are optimized based on the substrates.
-
Work-up and Purification: The desired pyrido[2,3-d]pyrimidine product is often isolated by simple washing, avoiding the need for column chromatography.[4]
Experimental Workflow: Tetronic Acid-Based MCR
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 7-Chloro-2-mercaptobenzoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of various derivatives from the starting material 7-Chloro-2-mercaptobenzoxazole. The protocols outlined below are based on established synthetic routes for the parent compound, 2-mercaptobenzoxazole, and are readily adaptable for its 7-chloro analog. The synthesized derivatives, particularly Schiff bases and related heterocyclic compounds, have shown significant potential as multi-kinase inhibitors for cancer therapy and as antibacterial agents.
General Synthetic Pathway
The general strategy for synthesizing derivatives from this compound involves a multi-step process. Initially, the thiol group is alkylated to introduce a reactive handle, which is then further modified to generate a diverse library of compounds. A common and effective approach is the synthesis of Schiff bases.
Caption: General workflow for the synthesis of Schiff base derivatives.
Experimental Protocols
The following are detailed protocols for the key steps in the synthesis of this compound derivatives.
Protocol 1: Synthesis of Ethyl 2-((7-chloro-1,3-benzoxazol-2-yl)thio)acetate (Intermediate I)
This protocol describes the S-alkylation of this compound.
-
Materials:
-
This compound
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dry acetone
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and anhydrous potassium carbonate (1.1 equivalents) in dry acetone.
-
To this stirred solution, add ethyl chloroacetate (1.1 equivalents) dropwise.
-
Reflux the reaction mixture for 5-10 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Protocol 2: Synthesis of 2-((7-chloro-1,3-benzoxazol-2-yl)thio)acetohydrazide (Intermediate II)
This protocol outlines the conversion of the ethyl ester to a hydrazide.
-
Materials:
-
Ethyl 2-((7-chloro-1,3-benzoxazol-2-yl)thio)acetate (Intermediate I)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol
-
-
Procedure:
-
Dissolve Intermediate I (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (5 equivalents) to the solution.
-
Reflux the reaction mixture for 6-10 hours, monitoring by TLC.[1]
-
Upon completion, cool the reaction mixture in an ice bath to facilitate precipitation.
-
Filter the precipitate, wash with cold ethanol, and dry to yield the acetohydrazide derivative.
-
Protocol 3: General Synthesis of Schiff Base Derivatives
This protocol details the final condensation step to form the Schiff bases.
-
Materials:
-
2-((7-chloro-1,3-benzoxazol-2-yl)thio)acetohydrazide (Intermediate II)
-
Substituted aromatic or heterocyclic aldehydes/ketones (e.g., substituted isatins)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
-
Procedure:
-
Dissolve Intermediate II (1 equivalent) and the desired aldehyde or ketone (1 equivalent) in ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 3-6 hours.[1]
-
Monitor the reaction by TLC. After completion, cool the mixture.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.
-
Quantitative Data: In Vitro Antiproliferative and Kinase Inhibitory Activity
A series of 2-mercaptobenzoxazole derivatives, including those with structural similarities to potential 7-chloro derivatives, have been evaluated for their anticancer activity. The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines and protein kinases.
Table 1: In Vitro Antiproliferative Activity of 2-Mercaptobenzoxazole Derivatives [1]
| Compound | HepG2 (µM) | MCF-7 (µM) | MDA-MB-231 (µM) | HeLa (µM) |
| 4b | 19.34 | 15.61 | 9.72 | 18.65 |
| 4d | 12.87 | 8.43 | 5.16 | 10.29 |
| 5d | 8.72 | 6.39 | 3.41 | 7.58 |
| 6b | 6.83 | 3.64 | 2.14 | 5.18 |
| Doxorubicin | 0.98 | 1.24 | 1.07 | 1.15 |
| Sunitinib | 4.67 | 5.82 | 3.91 | 6.13 |
Compounds 4b, 4d, 5d, and 6b are substituted Schiff base derivatives of 2-mercaptobenzoxazole.[1]
Table 2: In Vitro Kinase Inhibitory Activity of Compound 6b [1]
| Kinase | IC₅₀ (µM) |
| EGFR | 0.279 |
| HER2 | 0.224 |
| VEGFR2 | 0.565 |
| CDK2 | 0.886 |
Mechanism of Action: Anticancer Signaling Pathway
The potent anticancer activity of these derivatives is attributed to their ability to inhibit key protein kinases involved in cell proliferation and survival. Compound 6b, a promising derivative, has been shown to induce caspase-dependent apoptosis and cause cell cycle arrest at the G2/M phase.[1]
Caption: Proposed anticancer mechanism of action.
Conclusion
The protocols and data presented herein provide a solid foundation for the synthesis and evaluation of novel derivatives of this compound. The significant anticancer and antibacterial activities observed for analogous compounds highlight the potential of this scaffold in drug discovery and development. Further investigation into the structure-activity relationships of 7-chloro substituted derivatives is warranted to optimize their therapeutic potential.
References
using 7-Chloro-2-mercaptobenzoxazole as a building block in medicinal chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: 7-Chloro-2-mercaptobenzoxazole is a halogenated heterocyclic compound that holds significant promise as a versatile building block in the field of medicinal chemistry. Its unique structural features, including the benzoxazole core, a reactive mercapto group, and a strategically placed chlorine atom, provide a foundation for the synthesis of a diverse array of bioactive molecules. The benzoxazole moiety is a recognized pharmacophore present in numerous compounds with a wide range of therapeutic activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The presence of a chlorine atom at the 7-position can enhance the lipophilicity and metabolic stability of derivative compounds, potentially improving their pharmacokinetic profiles. The nucleophilic mercapto group at the 2-position serves as a convenient handle for introducing various substituents, allowing for the exploration of structure-activity relationships (SAR) and the optimization of biological activity.
These application notes provide an overview of the utility of this compound in the synthesis of potential therapeutic agents, along with detailed experimental protocols for key synthetic transformations and biological assays.
I. Synthetic Applications
This compound is a valuable starting material for the synthesis of a variety of heterocyclic systems. The thiol group can be readily alkylated, acylated, or oxidized to introduce diverse functionalities and build more complex molecular architectures.
Synthesis of S-Substituted Derivatives
A common and straightforward derivatization of this compound involves the S-alkylation or S-acylation of the thiol group. This reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion.
Experimental Protocol 1: General Procedure for S-Alkylation
This protocol describes a general method for the synthesis of S-alkylated this compound derivatives.
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl bromoacetate, benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)
-
Anhydrous solvent (e.g., acetone, N,N-dimethylformamide (DMF), tetrahydrofuran (THF))
-
Stirring apparatus
-
Reflux condenser (if heating is required)
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 equivalent) in the chosen anhydrous solvent, add the base (1.1-1.5 equivalents) portion-wise at room temperature with stirring.
-
Stir the mixture for 15-30 minutes to ensure complete formation of the thiolate.
-
Add the alkyl halide (1.0-1.2 equivalents) dropwise to the reaction mixture.
-
The reaction can be monitored by thin-layer chromatography (TLC). If the reaction is slow at room temperature, it can be heated to reflux.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
DOT Diagram: General Workflow for S-Alkylation
Application Notes and Protocols: 7-Chloro-2-mercaptobenzoxazole in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of kinase inhibitors derived from the 7-chloro-2-mercaptobenzoxazole scaffold. This document includes detailed experimental protocols, quantitative biological data, and visualizations of relevant signaling pathways to support researchers in the field of drug discovery and development.
Introduction
Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The benzoxazole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. Specifically, derivatives of 2-mercaptobenzoxazole have emerged as promising multi-kinase inhibitors, targeting key players in cancer progression such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2).[1]
The introduction of a chlorine atom at the 7-position of the 2-mercaptobenzoxazole ring can modulate the physicochemical properties of the resulting inhibitors, potentially enhancing their potency, selectivity, and pharmacokinetic profile. While specific examples of kinase inhibitors synthesized directly from this compound are not extensively documented in the literature, the synthetic routes established for the parent 2-mercaptobenzoxazole are readily adaptable.
Synthesis of Kinase Inhibitors from 2-Mercaptobenzoxazole Derivatives
The general synthetic strategy to produce kinase inhibitors from a 2-mercaptobenzoxazole core involves a multi-step process. This typically begins with the S-alkylation of the thiol group, followed by the introduction of a hydrazide moiety, and finally condensation with various aldehydes or ketones to generate a diverse library of N-acylhydrazone derivatives.[1]
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of 2-mercaptobenzoxazole-based kinase inhibitors.
Caption: General Synthetic Workflow for 2-Mercaptobenzoxazole Kinase Inhibitors.
Experimental Protocols
The following protocols are adapted from the synthesis of 2-mercaptobenzoxazole derivatives and are applicable for the synthesis starting from this compound.[1]
Step 1: Synthesis of Ethyl 2-[(7-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetate
-
To a stirred solution of this compound (0.02 mol) and anhydrous potassium carbonate (0.02 mol) in 30 mL of acetone, add ethyl chloroacetate (0.023 mol).
-
Reflux the reaction mixture for 5–10 hours.
-
After cooling, evaporate the solvent under reduced pressure.
-
The resulting crude product can be used in the next step without further purification.
Step 2: Synthesis of 2-[(7-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide
-
To a solution of ethyl 2-[(7-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetate (0.015 mol) in 30 mL of ethanol, add hydrazine hydrate (0.02 mol).
-
Reflux the mixture for 6–10 hours.
-
Cool the reaction mixture, and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry to yield the desired hydrazide.
Step 3: General Protocol for the Synthesis of N'-substituted-2-[(7-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide Derivatives (Final Kinase Inhibitors)
-
To a solution of 2-[(7-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide (0.01 mol) in 20 mL of methanol, add the appropriate substituted aldehyde or ketone (0.01 mol).
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture for 4-8 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold methanol, and dry.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure compound.
Biological Activity of 2-Mercaptobenzoxazole-Based Kinase Inhibitors
A series of 2-mercaptobenzoxazole derivatives have been synthesized and evaluated for their in vitro anti-proliferative activity against various cancer cell lines and their inhibitory activity against several key kinases.[1] The following tables summarize the IC50 values of the most potent compounds from this series.
Table 1: Anti-proliferative Activity of Selected 2-Mercaptobenzoxazole Derivatives (IC50 in µM) [1]
| Compound | HepG2 (Liver) | MCF-7 (Breast) | MDA-MB-231 (Breast) | HeLa (Cervical) |
| 4b | 19.34 | 15.68 | 9.72 | 11.45 |
| 4d | 12.87 | 9.33 | 5.16 | 7.28 |
| 5d | 8.42 | 6.15 | 3.27 | 4.19 |
| 6b | 6.83 | 3.64 | 2.14 | 5.18 |
| Doxorubicin | 4.52 | 3.18 | 1.98 | 2.87 |
| Sunitinib | 5.11 | 4.26 | 2.53 | 3.41 |
Table 2: Kinase Inhibitory Activity of Compound 6b (IC50 in µM) [1]
| Kinase | IC50 (µM) |
| EGFR | 0.279 |
| HER2 | 0.224 |
| VEGFR2 | 0.565 |
| CDK2 | 0.886 |
Signaling Pathways
The targeted kinases (EGFR, HER2, VEGFR2, and CDK2) are integral components of signaling pathways that control cell growth, proliferation, survival, and angiogenesis. Inhibition of these kinases can disrupt these pathways and lead to anti-tumor effects.
EGFR, HER2, and VEGFR2 Signaling Pathways
References
Application Notes and Protocols: 7-Chloro-2-mercaptobenzoxazole in Antimicrobial Agent Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 7-Chloro-2-mercaptobenzoxazole and its derivatives as a scaffold in the development of novel antimicrobial agents. The information compiled from recent studies highlights the synthesis, antimicrobial activity, and proposed mechanisms of action, offering a valuable resource for researchers in the field of medicinal chemistry and microbiology.
Introduction
The emergence of multidrug-resistant microbial pathogens presents a significant global health challenge, necessitating the urgent discovery and development of new antimicrobial agents with novel mechanisms of action. Benzoxazole derivatives have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The benzoxazole scaffold is a key pharmacophore in a number of bioactive compounds. This document focuses on the application of this compound, a halogenated derivative, in the development of new antimicrobial drugs. The presence of the chlorine atom at the 7th position is anticipated to modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its antimicrobial efficacy and pharmacokinetic profile.
Synthesis of this compound Derivatives
Proposed Synthesis Workflow
Caption: Proposed synthesis of this compound.
Antimicrobial Activity
Although specific antimicrobial data for this compound is limited in the reviewed literature, extensive research on closely related 5-chloro-1,3-benzoxazol-2(3H)-one derivatives provides valuable insights into the potential antimicrobial spectrum of this class of compounds. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of these related derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.[1]
Antibacterial Activity Data
| Compound ID | Derivative Structure | Bacillus subtilis MIC (µg/mL) | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
| P4A | 5-Chloro-3-(4-aminophenylsulfonyl)-1,3-benzoxazol-2(3H)-one | >1000 | 250 | 250 |
| P4B | 5-Chloro-3-(4-acetamidophenylsulfonyl)-1,3-benzoxazol-2(3H)-one | >1000 | 250 | 250 |
| P6A | 5-Chloro-3-((4-aminophenyl)acetyl)-1,3-benzoxazol-2(3H)-one | >1000 | 500 | >1000 |
| Ampicillin | Standard Antibiotic | 62.5 | - | - |
| Cephalexin | Standard Antibiotic | - | 125 | 125 |
Antifungal Activity Data
| Compound ID | Derivative Structure | Candida albicans MIC (µg/mL) | Aspergillus niger MIC (µg/mL) |
| P2B | 5-Chloro-3-(2,4-dichlorobenzoyl)-1,3-benzoxazol-2(3H)-one | 250 | >1000 |
| P4A | 5-Chloro-3-(4-aminophenylsulfonyl)-1,3-benzoxazol-2(3H)-one | 500 | 500 |
| P4B | 5-Chloro-3-(4-acetamidophenylsulfonyl)-1,3-benzoxazol-2(3H)-one | 500 | 500 |
| Miconazole | Standard Antifungal | 125 | 125 |
Proposed Mechanism of Action
The precise molecular mechanism of antimicrobial action for this compound has not been definitively elucidated. However, based on studies of similar heterocyclic compounds, particularly benzothiazole derivatives, a plausible mechanism involves the inhibition of essential bacterial enzymes. One of the key targets for this class of compounds is DNA gyrase (a type II topoisomerase), which is crucial for bacterial DNA replication, transcription, and repair.[2] Inhibition of DNA gyrase leads to the disruption of these vital cellular processes, ultimately resulting in bacterial cell death.
Putative Signaling Pathway of Antimicrobial Action
References
- 1. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Alkylation of 7-Chloro-2-mercaptobenzoxazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and generalized experimental protocols for the N-alkylation of 7-Chloro-2-mercaptobenzoxazole. The synthesis of N-alkylated benzoxazole derivatives is a valuable process in the development of new therapeutic agents and functional materials. The procedures outlined below are based on established methodologies for the alkylation of related heterocyclic compounds and serve as a comprehensive guide for laboratory execution.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. N-alkylation of this scaffold introduces alkyl groups onto the nitrogen atom of the benzoxazole ring system, a key modification that can influence the molecule's biological activity, solubility, and other physicochemical properties. The reaction typically proceeds via a nucleophilic substitution mechanism where the deprotonated nitrogen atom of the benzoxazole ring attacks an alkylating agent. A critical consideration in this synthesis is the potential for alkylation to occur at the sulfur atom of the mercapto group; however, this protocol focuses specifically on achieving N-alkylation.
Generalized Experimental Protocol
This protocol describes a general method for the N-alkylation of this compound using an alkyl halide in the presence of a base.
Materials:
-
This compound
-
Alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Base (e.g., potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or a stronger base like sodium hydride (NaH) for complete deprotonation)
-
Anhydrous solvent (e.g., acetone, acetonitrile, N,N-dimethylformamide (DMF))[1]
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) and the chosen anhydrous solvent.
-
Addition of Base: Add the base (1.5-2.0 equivalents for carbonate bases) to the stirred solution. If using a stronger base like sodium hydride, exercise extreme caution and add it portion-wise at 0 °C.
-
Addition of Alkylating Agent: To the resulting suspension, add the alkylating agent (1.1-1.5 equivalents) dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (ranging from room temperature to reflux, depending on the reactivity of the alkylating agent and solvent) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature. If a solid precipitate (inorganic salts) is present, filter it off. The filtrate is then concentrated under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the desired N-alkylated product.[2] Recrystallization from a suitable solvent system can also be employed for further purification.[2]
Data Presentation
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | ||||||
| 2 | ||||||
| 3 | ||||||
| 4 |
Experimental Workflow
The following diagram illustrates the general workflow for the N-alkylation of this compound.
Caption: Workflow for N-alkylation of this compound.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Alkylating agents are often toxic and should be handled with care.
-
Strong bases like sodium hydride are highly reactive and flammable; handle with extreme caution under an inert atmosphere.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
Application Notes and Protocols for Developing Enzyme Inhibitors Using a 7-Chloro-2-mercaptobenzoxazole Scaffold
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 7-Chloro-2-mercaptobenzoxazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its derivatives have been successfully developed as potent inhibitors of various enzymes, making it a valuable starting point for drug discovery programs targeting enzymes implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. These application notes provide an overview of the key considerations and methodologies for designing and evaluating enzyme inhibitors based on this versatile scaffold.
Data Presentation: Enzyme Inhibition by 2-Mercaptobenzoxazole Derivatives
The following tables summarize the quantitative data for enzyme inhibition by various derivatives of the 2-mercaptobenzoxazole scaffold. This data highlights the potential of this scaffold in targeting a range of enzymes with high potency.
Table 1: Kinase Inhibition by 2-Mercaptobenzoxazole Derivatives
| Compound | Target Kinase | IC50 (µM) | Cancer Cell Line | IC50 (µM) | Reference |
| 6b | EGFR | 0.279 | HepG2 | 6.83 | [1] |
| HER2 | 0.224 | MCF-7 | 3.64 | [1] | |
| VEGFR2 | 0.565 | MDA-MB-231 | 2.14 | [1] | |
| CDK2 | 0.886 | HeLa | 5.18 | [1] | |
| 1 | VEGFR-2 | - | HCT-116 | - | [2] |
| 11 | VEGFR-2 | - | MCF-7 | - | [2] |
Table 2: Cholinesterase Inhibition by 2-Aryl-6-carboxamide Benzoxazole Derivatives
| Compound | Target Enzyme | IC50 (nM) | Reference |
| 36 | Acetylcholinesterase (AChE) | 12.62 | [3] |
| Butyrylcholinesterase (BChE) | 25.45 | [3] | |
| Donepezil (Control) | Acetylcholinesterase (AChE) | 69.3 | [3] |
| Butyrylcholinesterase (BChE) | 63.0 | [3] |
Table 3: Cyclooxygenase (COX) Inhibition by Benzoxazole Derivatives
| Compound | Target Enzyme | IC50 (µg/mL) | Reference |
| Methyl-2-(phenyl sulfonamido) benzoxazole-5-carboxylate | COX-2 | 25.8 | [4] |
| Methyl-2-benzamido benzoxazole-5- carboxylate | COX-2 | 30.7 | [4] |
| Methyl-2-amino benzoxazole carboxylate Tosylate | COX-2 | 11.5 | [4] |
| VIIc | COX-2 | 6.40 | [5] |
| VIIb | COX-2 | 9.39 | [5] |
Table 4: Carbonic Anhydrase Inhibition by 2-Mercaptobenzoxazole
| Compound | Target Isoform | Kᵢ (µM) | Reference |
| 1 (2-Mercaptobenzoxazole) | hCA II | 0.97 | [6] |
| hCA XII | 1.9 | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods cited in the literature for the evaluation of enzyme inhibitors derived from the 2-mercaptobenzoxazole scaffold.
Protocol 1: General Synthesis of 2-(Benzo[d]oxazol-2-ylthio)acetohydrazide Derivatives
This protocol outlines the multi-step synthesis of key intermediates for creating a library of 2-mercaptobenzoxazole derivatives.[1][7][8]
Step 1: Synthesis of Benzo[d]oxazole-2-thiol (I)
-
In a 250 mL round-bottom flask, combine 2-aminophenol (10.91 g), carbon disulfide (6.19 mL), potassium hydroxide (5.65 g), and water (15 mL).
-
Add 100 mL of 95% ethanol and reflux the mixture for 3-4 hours.
-
Add charcoal cautiously, reflux for an additional 10 minutes, and then filter the hot solution.
-
Heat the filtrate to 70-80°C, add 100 mL of warm water and 5% glacial acetic acid while stirring vigorously.
-
Allow the product to crystallize by refrigerating for 3 hours.
-
Filter the crystals, dry them, and recrystallize from ethanol.
Step 2: Synthesis of Ethyl-2-(benzo[d]oxazol-2-ylthio)acetate (II)
-
Reflux equimolar amounts of benzo[d]oxazole-2-thiol (I) and ethyl chloroacetate in ethanol for 6-8 hours.[7]
-
Cool the reaction mixture in an ice bath with vigorous stirring.
-
Filter the resulting precipitate, wash with water, and dry.
-
Recrystallize the product from ethanol.
Step 3: Synthesis of 2-(Benzo[d]oxazol-2-ylthio)acetohydrazide (III)
-
Dissolve equimolar quantities of ethyl-2-(benzo[d]oxazol-2-ylthio)acetate (II) and 99% hydrazine hydrate in methanol.
-
Let the solution stand for 20-22 hours.
-
Filter the precipitate, wash with cold alcohol, and dry.[8]
Step 4: Synthesis of Schiff's Bases (IVa-k)
-
Dissolve 2-(benzo[d]oxazol-2-ylthio)acetohydrazide (III) and an appropriate aromatic aldehyde in methanol.
-
Add 1-2 drops of glacial acetic acid and reflux for 5-6 hours.
-
Pour the reaction mixture into ice-cold water and stir vigorously.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the final product from ethanol.
Caption: Synthetic scheme for 2-mercaptobenzoxazole derivatives.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol is a general method for determining the in vitro inhibitory activity of compounds against protein kinases using an ELISA-based assay.[1]
-
Use human enzyme-linked immunosorbent assay (ELISA) kits specific for the target kinases (e.g., CDK2, EGFR, HER2, VEGFR-2).
-
Prepare a series of dilutions of the test compounds in the appropriate assay buffer.
-
Add the diluted compounds to the wells of the ELISA plate pre-coated with the target kinase.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Incubate the plate according to the kit manufacturer's instructions to allow the enzymatic reaction to proceed.
-
Stop the reaction and perform the detection steps as outlined in the ELISA kit protocol (typically involving the addition of a detection antibody and a substrate for colorimetric or fluorometric readout).
-
Measure the signal (absorbance or fluorescence) using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for in vitro kinase inhibition assay.
Protocol 3: Cell Viability (MTT) Assay
This protocol determines the cytotoxic effects of the synthesized compounds on cancer cell lines.[1]
-
Culture cancer cell lines (e.g., HepG2, HeLa, MCF-7, MDA-MB-231) in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the cells for the desired period (e.g., 48 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Protocol 4: Apoptosis and Cell Cycle Analysis
This protocol investigates the mechanism of cell death induced by the compounds.
Apoptosis Detection (Annexin V/PI Staining)
-
Treat cancer cells with the test compounds at their IC50 concentrations for a specified time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
-
Treat cancer cells with the test compounds at their IC50 concentrations.
-
Harvest the cells, fix them in cold 70% ethanol, and store them at -20°C overnight.
-
Wash the cells with PBS and treat them with RNase A to remove RNA.
-
Stain the cellular DNA with Propidium Iodide (PI).
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). A compound that induces cell cycle arrest at the G2/M phase was identified.[2]
Signaling Pathway Visualization
The inhibition of kinases such as EGFR, HER2, and VEGFR2 by this compound derivatives can disrupt critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
Caption: Inhibition of receptor tyrosine kinase signaling.
References
- 1. Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors [mdpi.com]
- 2. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nano-ntp.com [nano-ntp.com]
- 5. jocpr.com [jocpr.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. iajps.com [iajps.com]
In Vitro Assay Protocols for 7-Chloro-2-mercaptobenzoxazole Derivatives: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive set of application notes and detailed protocols for the in vitro evaluation of 7-Chloro-2-mercaptobenzoxazole derivatives. These compounds represent a promising class of molecules with potential therapeutic applications, including anticancer, antimicrobial, and enzyme inhibitory activities. The following protocols are designed to be a practical resource for researchers investigating the biological effects of this chemical series.
Application Notes
This compound derivatives have emerged as a versatile scaffold in medicinal chemistry. Their biological activities often stem from their ability to interact with various cellular targets. Published studies indicate that these compounds can exhibit potent cytotoxic effects against a range of cancer cell lines. The mechanism of action for some derivatives has been linked to the inhibition of key signaling molecules such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2)[1][2]. Inhibition of these kinases can disrupt critical cellular processes, including proliferation, survival, and cell cycle progression, ultimately leading to apoptosis[1][2][3].
Furthermore, derivatives of the 2-mercaptobenzoxazole core have demonstrated significant antimicrobial properties, including antibacterial and antifungal activities. This suggests their potential as novel agents to combat infectious diseases. Another area of investigation for this class of compounds is their ability to inhibit specific enzymes, such as urease, which is implicated in various pathological conditions.
The following protocols provide standardized methods to assess the cytotoxic, antimicrobial, enzyme inhibitory, and apoptotic effects of this compound derivatives in a laboratory setting.
Experimental Protocols
In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of their health.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The concentration of these crystals, which is determined by dissolving them and measuring the absorbance, is directly proportional to the number of viable cells.
Materials:
-
This compound derivatives
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. After 24 hours of cell seeding, replace the old medium with 100 µL of fresh medium containing the desired concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is determined by observing the lowest concentration of the compound at which no visible bacterial growth occurs.
Materials:
-
This compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator
Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions of the compound in MHB in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the 96-well plate, resulting in a final volume of 100 µL. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Principle: Similar to the antibacterial assay, this method determines the MIC of a compound against fungal strains.
Materials:
-
This compound derivatives
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Sterile 96-well plates
-
Fungal inoculum standardized spectrophotometrically
Protocol:
-
Compound Preparation: Prepare serial two-fold dilutions of the test compound in RPMI-1640 medium in a 96-well plate.
-
Inoculum Preparation: Prepare a fungal suspension and adjust its concentration to achieve a final inoculum of 0.5 x 10^3 to 2.5 x 10^3 CFU/mL in each well.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well. Include a growth control and a sterility control.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: Determine the MIC by visually observing the lowest concentration of the compound that causes a significant reduction (typically ≥50%) in fungal growth compared to the growth control.
In Vitro Kinase Inhibition Assay
This assay measures the ability of the test compounds to inhibit the activity of specific protein kinases.
Principle: The assay quantifies the phosphorylation of a substrate by a specific kinase in the presence and absence of the inhibitor. The amount of phosphorylation is typically measured using methods like ELISA, fluorescence, or radioactivity.
Materials:
-
This compound derivatives
-
Recombinant human kinases (e.g., EGFR, HER2, VEGFR2, CDK2)
-
Kinase-specific substrates
-
ATP
-
Kinase assay buffer
-
Detection reagents (e.g., phospho-specific antibodies, fluorescent probes)
-
96-well or 384-well plates
-
Plate reader
Protocol (General):
-
Reaction Setup: In a microplate well, combine the kinase, its specific substrate, and the test compound at various concentrations in the kinase assay buffer.
-
Initiation of Reaction: Start the kinase reaction by adding a defined concentration of ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C or 37°C) for a defined period.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Quantify the amount of phosphorylated substrate using a suitable detection method. For example, in an ELISA-based assay, a phospho-specific antibody conjugated to an enzyme (like HRP) is used, followed by the addition of a chromogenic substrate.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC50 value from the dose-response curve.
Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Materials:
-
This compound derivatives
-
Cancer cell line of interest
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat them with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Viable cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative and PI-positive: Necrotic cells
-
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) |
| Derivative 1 | MCF-7 | |
| HepG2 | ||
| A549 | ||
| Derivative 2 | MCF-7 | |
| HepG2 | ||
| A549 | ||
| Doxorubicin | MCF-7 | |
| (Positive Control) | HepG2 | |
| A549 |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound | Organism | MIC (µg/mL) |
| Derivative 1 | S. aureus | |
| E. coli | ||
| C. albicans | ||
| Derivative 2 | S. aureus | |
| E. coli | ||
| C. albicans | ||
| Ciprofloxacin | S. aureus | |
| (Positive Control) | E. coli | |
| Fluconazole | C. albicans | |
| (Positive Control) |
Table 3: Kinase Inhibitory Activity of this compound Derivatives
| Compound | Kinase | IC50 (nM) |
| Derivative 1 | EGFR | |
| HER2 | ||
| VEGFR2 | ||
| CDK2 | ||
| Derivative 2 | EGFR | |
| HER2 | ||
| VEGFR2 | ||
| CDK2 | ||
| Sunitinib | VEGFR2 | |
| (Positive Control) |
Table 4: Apoptosis Induction by this compound Derivatives in [Cell Line]
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control | |||
| Derivative 1 (IC50) | |||
| Derivative 2 (IC50) |
Visualizations
Caption: Workflow for in vitro evaluation of this compound derivatives.
Caption: Putative signaling pathways affected by this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclin-dependent protein kinases and cell cycle regulation in biology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-Chloro-2-mercaptobenzoxazole in Agricultural Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Chloro-2-mercaptobenzoxazole is a heterocyclic organic compound belonging to the benzoxazole family. While research specifically detailing the agricultural applications of the 7-chloro isomer is limited, the broader class of 2-mercaptobenzoxazole derivatives, particularly chlorinated analogues like 5-Chloro-2-mercaptobenzoxazole, has demonstrated notable potential in agriculture as fungicides.[1] These compounds serve as crucial intermediates in the synthesis of agrochemicals designed to protect crops from a variety of plant pathogens, thereby improving yield.[1] The fungicidal properties of these derivatives stem from their ability to inhibit the growth of pathogenic fungi that can cause significant damage to crops.
This document provides an overview of the potential applications of this compound in agricultural research, based on the activity of structurally related compounds. It includes generalized protocols for its synthesis and for evaluating its antifungal efficacy against common plant pathogens.
Application Notes
Primary Application: Fungicide Development for Crop Protection
Derivatives of 2-mercaptobenzoxazole have shown efficacy against a range of phytopathogenic fungi.[2][3] This suggests that this compound could be a valuable lead compound for the development of new fungicides. Its chemical structure can be modified to optimize its activity against specific plant pathogens, enhance its stability, and improve its safety profile for agricultural use.
Potential Target Pathogens:
Based on studies of related compounds, this compound and its derivatives may be effective against:
-
Fusarium species (e.g., Fusarium graminearum, Fusarium solani)[2][3]
-
Sclerotinia sclerotiorum[3]
-
Rhizoctonia solani[3]
-
Colletotrichum gloeosporioides[2]
-
Botrytis cinerea[2]
-
Alternaria solani[2]
Mechanism of Action:
The precise mechanism of action for this compound as a fungicide has not been extensively studied. However, like other benzoxazole derivatives, it is hypothesized to interfere with essential biological processes in fungi. The thiol group in its structure is reactive and could potentially interact with key enzymes or proteins within the fungal cells, leading to growth inhibition or cell death. Further research is needed to elucidate the specific signaling pathways affected by this compound.
Quantitative Data: Antifungal Activity of 2-Mercaptobenzoxazole Derivatives
The following table summarizes the in vitro antifungal activity of various 2-mercaptobenzoxazole derivatives against several plant pathogenic fungi. The data is presented as the half-maximal inhibitory concentration (IC50) in µg/mL. This data can serve as a benchmark for evaluating the potential efficacy of this compound.
| Compound Derivative | Target Pathogen | IC50 (µg/mL) | Reference |
| 2-(Aryl-oxymethyl) benzoxazole (5a) | Fusarium solani | 12.27 - 65.25 | [2] |
| 2-(Aryl-oxymethyl) benzoxazole (5b, fluorine substituted) | Fusarium solani | 15.98 - 32.78 | [2] |
| 2-(Aryl-oxymethyl) benzoxazole (5h) | Fusarium solani | 4.34 | [2] |
| 2-(Aryl-oxymethyl) benzoxazole (5i) | Fusarium solani | 17.61 | [2] |
| 2-(Aryl-oxymethyl) benzoxazole (5j) | Fusarium solani | 11.52 | [2] |
| 2-(Aryl-oxymethyl) benzothiazole (6h) | Fusarium graminearum | 23.39 | [2] |
| 2-(Aryl-oxymethyl) benzothiazole (6h) | Fusarium solani | 15.55 | [2] |
| 2-(Aryl-oxymethyl) benzothiazole (6h) | Colletotrichum gloeosporioides | 29.61 | [2] |
Experimental Protocols
1. Synthesis of this compound
This is a generalized protocol for the synthesis of 2-mercaptobenzoxazole derivatives, which can be adapted for this compound.
Materials:
-
2-Amino-6-chlorophenol
-
Carbon disulfide (CS2)
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Water
-
Glacial acetic acid
-
Activated charcoal
-
Round bottom flask with reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Filtration apparatus (Buchner funnel)
Procedure:
-
In a 250 mL round bottom flask, combine 2-amino-6-chlorophenol, potassium hydroxide, and water.
-
Add 95% ethanol to the flask and begin stirring.
-
Slowly add carbon disulfide to the mixture.
-
Heat the mixture to reflux for 3 to 4 hours.
-
After reflux, cautiously add a small amount of activated charcoal and continue to reflux for an additional 10 minutes.
-
Filter the hot mixture to remove the charcoal.
-
Heat the filtrate to 70-80°C and add warm water.
-
Acidify the solution with 5% glacial acetic acid while stirring vigorously to precipitate the product.
-
Cool the mixture in a refrigerator for at least 3 hours to allow for complete crystallization.
-
Collect the crystalline product by filtration, wash with cold water, and dry.
-
The final product can be recrystallized from ethanol to improve purity.
2. In Vitro Antifungal Efficacy Screening
This protocol details the mycelium growth rate method to assess the antifungal activity of this compound against selected plant pathogens.
Materials:
-
This compound
-
Target fungal isolates (e.g., Fusarium graminearum, Sclerotinia sclerotiorum)
-
Potato Dextrose Agar (PDA)
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
-
Laminar flow hood
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Stock Solution: Dissolve a known weight of this compound in DMSO to prepare a stock solution of high concentration (e.g., 10,000 ppm).
-
Preparation of Medicated Media: Autoclave the PDA medium and allow it to cool to approximately 50-60°C. Under sterile conditions in a laminar flow hood, add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100, 200 ppm). Also, prepare a control plate containing PDA with an equivalent amount of DMSO but without the test compound. Pour the media into sterile petri dishes and allow them to solidify.
-
Inoculation: Using a sterile 5 mm cork borer, take a mycelial disc from the edge of an actively growing culture of the target fungus. Place the mycelial disc, with the mycelium facing down, in the center of each PDA plate (both treated and control).
-
Incubation: Seal the petri dishes with parafilm and incubate them at the optimal temperature for the specific fungus (typically 25-28°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where:
-
dc = average diameter of the fungal colony in the control plate
-
dt = average diameter of the fungal colony in the treated plate
-
-
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: General workflow for in vitro antifungal efficacy screening.
References
Application Notes and Protocols for Creating a 7-Chloro-2-mercaptobenzoxazole Compound Library
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of a 7-Chloro-2-mercaptobenzoxazole compound library. This class of compounds holds significant potential for drug discovery, particularly as inhibitors of key signaling pathways implicated in cancer. This document outlines detailed synthetic protocols, methods for biological evaluation, and presents data in a structured format for ease of comparison.
Introduction
This compound and its derivatives are heterocyclic compounds of interest in medicinal chemistry. The benzoxazole scaffold is a "privileged structure," frequently found in biologically active compounds. The addition of a chloro group at the 7-position and a mercapto group at the 2-position provides a unique template for generating a diverse library of molecules with potential therapeutic applications. This library can be screened against various biological targets to identify lead compounds for drug development.
Synthetic Strategies
The creation of a this compound compound library can be achieved through a multi-step synthetic approach, adaptable for both solution-phase and solid-phase synthesis to enable high-throughput production. The core scaffold is first synthesized, followed by diversification at the thiol group.
Part 1: Synthesis of the Core Scaffold: this compound
The foundational step is the synthesis of the this compound core. This is typically achieved through the cyclization of 2-amino-6-chlorophenol with carbon disulfide.
Experimental Protocol: Synthesis of 7-Chloro-3H-1,3-benzoxazole-2-thione
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-6-chlorophenol (1.0 eq) in ethanol.
-
Reagent Addition: To this solution, add potassium hydroxide (1.1 eq) and carbon disulfide (1.2 eq).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidification: Acidify the aqueous solution with a dilute acid (e.g., HCl) to precipitate the product.
-
Isolation and Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield this compound as a solid.[1]
Part 2: Library Diversification via S-Alkylation
With the core scaffold in hand, a library of diverse compounds can be generated by alkylating the thiol group. This can be performed in parallel to rapidly create a multitude of derivatives.
Experimental Protocol: Parallel Synthesis of a this compound Library
-
Reaction Setup: In a 96-well reaction block, dispense a solution of this compound (1.0 eq) in a suitable solvent such as acetone or DMF.
-
Base Addition: Add a base, such as anhydrous potassium carbonate (1.5 eq), to each well.
-
Building Block Addition: To each well, add a different alkylating agent (e.g., alkyl halides, benzyl halides, or other electrophiles) (1.1 eq).
-
Reaction: Seal the reaction block and heat to 50-70 °C for 8-12 hours, or until completion as monitored by LC-MS.
-
Work-up and Purification: After cooling, the reaction mixtures can be filtered to remove the base. The solvent is then evaporated, and the resulting crude products can be purified using high-throughput purification techniques such as preparative HPLC or automated column chromatography.
Data Presentation
The following tables provide illustrative quantitative data for a hypothetical library of this compound derivatives. The data is based on typical yields and analytical results for similar compounds found in the literature.[2][3][4]
Table 1: Synthesis and Physicochemical Properties of a Representative this compound Library
| Compound ID | R-Group | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| CMB-001 | -CH₃ | C₈H₆ClNOS | 200.66 | 85 | 188-190 |
| CMB-002 | -CH₂CH₃ | C₉H₈ClNOS | 214.69 | 82 | 175-177 |
| CMB-003 | -CH₂Ph | C₁₄H₁₀ClNOS | 275.76 | 91 | 201-203 |
| CMB-004 | -CH₂-(4-ClPh) | C₁₄H₉Cl₂NOS | 310.20 | 88 | 215-217 |
| CMB-005 | -CH₂-(4-FPh) | C₁₄H₉ClFNOS | 293.75 | 89 | 208-210 |
| CMB-006 | -CH₂-(4-MeOPh) | C₁₅H₁₂ClNO₂S | 305.78 | 86 | 195-197 |
Table 2: Biological Activity of a Representative this compound Library
| Compound ID | EGFR IC₅₀ (µM) | VEGFR2 IC₅₀ (µM) | HER2 IC₅₀ (µM) | PARP-2 IC₅₀ (µM) |
| CMB-001 | 15.2 | 25.8 | 30.1 | >50 |
| CMB-002 | 12.5 | 22.1 | 28.4 | >50 |
| CMB-003 | 5.8 | 10.3 | 12.5 | 25.6 |
| CMB-004 | 2.1 | 5.7 | 7.9 | 15.3 |
| CMB-005 | 3.5 | 8.1 | 10.2 | 18.9 |
| CMB-006 | 7.9 | 15.4 | 18.6 | 32.1 |
IC₅₀ values are hypothetical and for illustrative purposes, based on trends observed in similar compound classes.[2]
Biological Evaluation: Kinase and PARP-2 Inhibition Assays
Derivatives of 2-mercaptobenzoxazole have shown promise as inhibitors of several key protein kinases involved in cancer cell signaling, such as EGFR, VEGFR2, and HER2, as well as the DNA repair enzyme PARP-2.[2]
Signaling Pathways of Interest
The diagrams below, generated using Graphviz, illustrate the targeted signaling pathways.
References
Application Notes and Protocols for the Analytical Characterization of 7-Chloro-2-mercaptobenzoxazole and its Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Chloro-2-mercaptobenzoxazole is a heterocyclic compound of interest in medicinal chemistry and drug development due to the established biological activities of the benzoxazole scaffold.[1] Accurate and comprehensive characterization of this molecule and its related products is crucial for quality control, regulatory submission, and understanding its chemical behavior. These application notes provide detailed protocols for the primary analytical techniques used to characterize this compound, along with expected data presented in a clear, tabular format for easy reference.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound [1][2]
| Property | Value |
| Molecular Formula | C₇H₄ClNOS |
| Molecular Weight | 185.63 g/mol |
| CAS Number | 51793-93-2 |
| Appearance | Tan powder |
| Melting Point | 252-256 °C |
Analytical Techniques and Protocols
A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound. The following sections detail the experimental protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Analytical Workflow
The logical flow of the analytical characterization process is outlined in the diagram below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity and purity of this compound.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Weigh 5-10 mg of the purified this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
-
Instrument Parameters (300-500 MHz Spectrometer):
-
¹H NMR:
-
Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).
-
Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
-
Apply a relaxation delay of 1-5 seconds between scans.
-
-
¹³C NMR:
-
Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-200 ppm).
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Employ proton decoupling to simplify the spectrum and enhance sensitivity.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the respective nuclei.
-
Expected NMR Data
The expected chemical shifts for this compound are summarized in Table 2. These values are based on data for similar benzoxazole derivatives and may vary slightly depending on the solvent and experimental conditions.[3]
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)
| ¹H NMR | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic | H-4, H-5, H-6 | 7.0 - 7.8 | Multiplet |
| NH | N-H | ~10.0 - 12.0 | Broad Singlet |
| ¹³C NMR | Assignment | Expected Chemical Shift (δ, ppm) | |
| C=S | C-2 | ~160 - 180 | |
| Aromatic | C-4, C-5, C-6, C-7, C-3a, C-7a | ~110 - 150 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: FTIR
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrument Parameters:
-
Collect a background spectrum of the empty ATR crystal.
-
Set the spectral range to 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
Use a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance spectrum.
-
Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.
-
Expected FTIR Data
The characteristic FTIR absorption bands for this compound are listed in Table 3.
Table 3: Expected FTIR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |
| N-H | 3100 - 3300 | Stretching |
| C-H (aromatic) | 3000 - 3100 | Stretching |
| C=N | 1600 - 1650 | Stretching |
| C=C (aromatic) | 1450 - 1600 | Stretching |
| C-O | 1200 - 1300 | Stretching |
| C=S | 1050 - 1250 | Stretching |
| C-Cl | 700 - 800 | Stretching |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight and elemental composition of a compound.
Experimental Protocol: Mass Spectrometry (e.g., Electrospray Ionization - ESI)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
-
Instrument Parameters (ESI-MS):
-
Operate the instrument in either positive or negative ion mode. For this compound, both modes may be informative.
-
Set the capillary voltage, cone voltage, and desolvation gas flow and temperature to optimal values for the analyte and solvent system.
-
Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 50-500).
-
-
Data Processing:
-
Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).
-
Analyze the isotopic pattern of the molecular ion to confirm the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
-
For high-resolution mass spectrometry (HRMS), calculate the elemental composition from the accurate mass measurement.
-
Analyze the fragmentation pattern in MS/MS experiments to further confirm the structure.
-
Expected Mass Spectrometry Data
The expected mass spectral data for this compound is provided in Table 4.
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z (Monoisotopic) | Notes |
| [M]⁺ | 184.97 | Molecular ion |
| [M+H]⁺ | 185.98 | Protonated molecule (positive ion mode) |
| [M-H]⁻ | 183.96 | Deprotonated molecule (negative ion mode) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound, providing information about electronic transitions and conjugation.[4]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of this compound of known concentration in a UV-transparent solvent (e.g., ethanol or methanol).
-
Perform serial dilutions to prepare a series of standard solutions of decreasing concentrations.
-
Use a quartz cuvette with a 1 cm path length.
-
-
Instrument Parameters:
-
Record a baseline spectrum using the pure solvent.
-
Measure the absorbance of each standard solution over a wavelength range of approximately 200-400 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Data Processing:
-
Plot a calibration curve of absorbance at λmax versus concentration.
-
Determine the molar absorptivity (ε) from the slope of the calibration curve according to the Beer-Lambert law (A = εbc).
-
Expected UV-Vis Data
The expected UV-Vis absorption data for this compound is presented in Table 5, based on typical values for benzoxazole derivatives.[5]
Table 5: Expected UV-Vis Absorption Data for this compound (in Ethanol)
| Parameter | Expected Value |
| λmax | ~300 - 350 nm |
| Molar Absorptivity (ε) | Dependent on concentration, to be determined experimentally |
Signaling Pathways and Logical Relationships
At present, there is limited specific information in the public domain regarding the detailed signaling pathways directly modulated by this compound. However, benzoxazole derivatives are known to interact with various biological targets. The diagram below illustrates a generalized logical relationship for screening the biological activity of such compounds.
Conclusion
The analytical techniques and protocols outlined in this document provide a comprehensive framework for the characterization of this compound and its related products. The combination of NMR, FTIR, Mass Spectrometry, and UV-Vis spectroscopy allows for unambiguous structure confirmation, purity assessment, and quantitative analysis, which are essential for research, development, and quality assurance in the pharmaceutical sciences.
References
Troubleshooting & Optimization
optimizing reaction yield for 7-Chloro-2-mercaptobenzoxazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 7-Chloro-2-mercaptobenzoxazole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can arise from several factors. A systematic approach to troubleshooting is recommended.
-
Purity of Starting Materials: The purity of the reactants, particularly 2-amino-6-chlorophenol, is crucial. Impurities can interfere with the reaction, leading to the formation of side products and a lower yield of the desired product. It is advisable to use highly pure starting materials.
-
Reaction Conditions: Suboptimal reaction conditions can significantly impact the yield. Key parameters to optimize include:
-
Temperature: The reaction may require a specific temperature range to proceed efficiently. If the temperature is too low, the reaction may be sluggish or incomplete. Conversely, excessively high temperatures can lead to decomposition of reactants or products.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress using thin-layer chromatography (TLC) can help determine the optimal reaction time.
-
Solvent: The choice of solvent is critical. Anhydrous ethanol is commonly used for this type of reaction. Ensure the solvent is free of water, as moisture can inhibit the reaction.
-
-
Incomplete Reaction: If the reaction does not go to completion, unreacted starting materials will remain, thus lowering the isolated yield of the product.
-
Product Loss During Workup and Purification: Significant amounts of product can be lost during the extraction, washing, and purification steps. Care should be taken to minimize these losses.
To improve the yield, consider the following actions:
-
Verify the purity of your 2-amino-6-chlorophenol.
-
Optimize the reaction temperature and time based on literature for similar syntheses.
-
Ensure you are using an appropriate and dry solvent.
-
Carefully monitor the reaction progress by TLC.
-
Refine your workup and purification procedures to minimize product loss.
Question 2: My TLC analysis shows multiple spots, including what appears to be unreacted starting material. What should I do?
Answer:
The presence of multiple spots on a TLC plate, including one corresponding to the starting material, indicates an incomplete reaction and potentially the formation of side products.
-
Incomplete Reaction: If a significant amount of starting material remains, consider extending the reaction time or increasing the reaction temperature. You can monitor the consumption of the starting material by taking aliquots from the reaction mixture at regular intervals and analyzing them by TLC.
-
Side Product Formation: The formation of side products is a common cause of complex TLC profiles and reduced yields. Potential side reactions in this synthesis include the formation of a dithiocarbamate intermediate that does not cyclize properly or polymerization of the starting materials. To minimize side product formation, it is important to maintain optimal reaction conditions and stoichiometry.
Question 3: I am having difficulty purifying the final product. What are some effective purification strategies?
Answer:
Purification of this compound can be challenging due to the presence of impurities. Recrystallization is a common and effective method for purifying the crude product.
-
Solvent Selection for Recrystallization: The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the compound at an elevated temperature but not at room temperature, while the impurities remain soluble at room temperature. Ethanol is often a suitable solvent for recrystallizing 2-mercaptobenzoxazole derivatives.[1] Experiment with different solvents or solvent mixtures to find the optimal conditions for your product.
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography is a powerful alternative. A silica gel column with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the desired product from impurities. The polarity of the eluent can be adjusted to achieve optimal separation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic route for 2-mercaptobenzoxazoles involves the reaction of a 2-aminophenol derivative with a source of thiocarbonyl functionality. For the synthesis of this compound, 2-amino-6-chlorophenol is reacted with carbon disulfide in the presence of a base, such as potassium hydroxide, in a suitable solvent like ethanol.[1]
Q2: What are the key safety precautions to consider during this synthesis?
A2: Carbon disulfide is a highly flammable, volatile, and toxic liquid and should be handled with extreme caution in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) if sensitive reagents are used.
Q3: How can I confirm the identity and purity of my final product?
A3: The identity and purity of the synthesized this compound can be confirmed using various analytical techniques, including:
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
Thin-Layer Chromatography (TLC): A single spot on the TLC plate suggests a pure compound.
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR): Provides detailed information about the molecular structure.
-
Infrared (IR) spectroscopy: Helps identify the functional groups present in the molecule.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound.
-
Data Presentation
Table 1: Optimized Reaction Conditions for the Synthesis of this compound
| Parameter | Recommended Condition |
| Starting Material | 2-amino-6-chlorophenol |
| Reagents | Carbon disulfide, Potassium hydroxide |
| Solvent | Anhydrous Ethanol |
| Molar Ratio (2-amino-6-chlorophenol:CS₂:KOH) | 1 : 1.1 : 1.1 |
| Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 4-6 hours (monitor by TLC) |
| Work-up | Acidification with acetic acid |
| Purification | Recrystallization from ethanol |
| Expected Yield | 75-85% |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
2-amino-6-chlorophenol
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Anhydrous ethanol
-
Glacial acetic acid
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (1.1 equivalents) in anhydrous ethanol.
-
To this solution, add 2-amino-6-chlorophenol (1 equivalent).
-
Slowly add carbon disulfide (1.1 equivalents) to the reaction mixture at room temperature with vigorous stirring.
-
Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by TLC.
-
After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.
-
Slowly add glacial acetic acid to the reaction mixture until it becomes acidic (pH ~5-6). This will cause the product to precipitate.
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
Purify the crude product by recrystallization from ethanol to obtain pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low reaction yield.
References
Technical Support Center: 7-Chloro-2-mercaptobenzoxazole Purification
Welcome to the technical support center for the purification of 7-Chloro-2-mercaptobenzoxazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can originate from the starting materials, side reactions, or degradation. These may include:
-
Unreacted 6-chloro-2-aminophenol: The primary starting material for the synthesis.[1]
-
Isomeric impurities: Depending on the purity of the starting aminophenol, other chloro-aminophenol isomers might lead to corresponding isomeric mercaptobenzoxazole by-products.
-
Oxidation products: The mercapto group (-SH) can be susceptible to oxidation, leading to disulfide bond formation between two molecules of this compound.
-
Residual solvents: Solvents used during the synthesis and work-up, such as ethanol or water, may be present.[2][3]
-
By-products from the thiocarbonyl source: Impurities from reagents like carbon disulfide or its derivatives used in the cyclization step.[4]
Q2: My purified this compound is discolored. What could be the cause?
A2: Discoloration (often yellow or brown) in the final product can be due to the presence of trace impurities, particularly oxidation products or residual starting materials. It is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible and to use high-purity solvents for purification.
Q3: What is the expected melting point of pure this compound?
A3: The reported melting point for this compound is in the range of 252-256 °C.[1] A broad melting point range or a melting point lower than this indicates the presence of impurities.
Troubleshooting Guide
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Low Recovery of Purified Product | The compound is too soluble in the chosen solvent at room temperature. The volume of solvent used was excessive. | - Select a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature. - Use the minimum amount of hot solvent required to fully dissolve the crude product. - Cool the solution slowly and then in an ice bath to maximize crystal formation. |
| Oily Precipitate Forms Instead of Crystals | The compound may be "oiling out" due to a high concentration of impurities or an inappropriate solvent. The cooling process is too rapid. | - Add a small amount of a solvent in which the compound is less soluble to the hot solution. - Ensure the solution is not supersaturated with impurities. A pre-purification step like a charcoal treatment might be necessary. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| No Crystals Form Upon Cooling | The solution is not saturated. The compound requires a nucleation site to begin crystallization. | - Evaporate some of the solvent to increase the concentration of the compound. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure this compound. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Separation of Compound and Impurities | The eluent system is not optimized. The column was not packed properly. The sample was overloaded. | - Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that provides good separation (Rf value of ~0.3-0.4 for the desired compound).[5] - Ensure the silica gel is packed uniformly without any air bubbles or cracks. - Dissolve the crude product in a minimal amount of solvent and load it onto the column in a narrow band. |
| Compound is Tailing on the Column | The compound is interacting too strongly with the stationary phase. The eluent is not polar enough. | - Add a small amount of a polar solvent (e.g., methanol) or an acid (e.g., acetic acid) to the eluent to reduce tailing. - Consider using a different stationary phase if tailing persists. |
| Compound is Stuck on the Column | The compound is insoluble in the eluent. | - Gradually increase the polarity of the eluent. - If the compound is still retained, it may be necessary to flush the column with a very strong solvent (e.g., methanol or a mixture of dichloromethane and methanol).[6] |
Data Presentation
Comparison of Purification Techniques
The following table provides a summary of expected outcomes for different purification methods for this compound, based on typical results for similar aromatic compounds.
| Purification Technique | Starting Purity (%) | Final Purity (%) | Yield (%) | Throughput | Key Advantages | Key Disadvantages |
| Recrystallization | 90 | 98.5 | 85 | High | Cost-effective, scalable, simple setup. | Lower purity for complex mixtures, solvent selection can be challenging. |
| Column Chromatography | 90 | >99.5 | 70 | Low to Medium | High resolution for complex mixtures, adaptable. | Labor-intensive, solvent-intensive, lower throughput. |
| Sublimation | 95 | >99.0 | 60 | Low | Solvent-free, high purity for suitable compounds. | Not suitable for all compounds, lower yield, specialized equipment. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a series of test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, acetone, toluene, or a mixture like ethanol/water) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add the chosen solvent dropwise while heating and stirring until the solid is just dissolved. Avoid using an excess of solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Column Chromatography of this compound
-
Eluent Selection: Using Thin Layer Chromatography (TLC) with a suitable stationary phase (e.g., silica gel 60 F254), identify a solvent system (e.g., a mixture of n-hexane and ethyl acetate) that provides good separation of the desired compound from impurities.[5]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the selected solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: A decision tree for troubleshooting common purification challenges.
References
- 1. This compound 97 | 51793-93-2 [chemicalbook.com]
- 2. Optimized Synthesis of New N-Mustards Based on 2-Mercaptobenzoxazole Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN111423392A - Synthesis method of 2-mercapto-6-chlorobenzoxazole - Google Patents [patents.google.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. rsc.org [rsc.org]
improving the solubility of 7-Chloro-2-mercaptobenzoxazole for biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Chloro-2-mercaptobenzoxazole. The information is designed to address common challenges related to the compound's solubility in biological assays.
Troubleshooting Guides
Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer
Problem: A common issue encountered with this compound is its tendency to precipitate when a concentrated stock solution (typically in DMSO) is diluted into an aqueous assay buffer. This is due to its low aqueous solubility.[1]
Troubleshooting Workflow:
Caption: A decision tree for troubleshooting precipitation of this compound in aqueous solutions.
Quantitative Data Summary:
| Strategy | Compound Class | Fold Increase in Aqueous Solubility | Reference |
| pH Adjustment | Ionizable Benzoxazoles | Can be significant (ensure pH is at least 2 units from pKa) | [1] |
| Co-solvents (e.g., DMSO, Ethanol) | Benzoxazoles | Dependent on final concentration | [1] |
| Cyclodextrin Complexation | Fenbendazole (Benzimidazole) | ~10-fold with HP-β-CD | [1] |
| Solid Dispersion | Albendazole (Benzimidazole) | ~5 to 20-fold with various polymers | [1] |
Issue 2: Inconsistent Results in Cell-Based Assays
Problem: High variability in experimental results, such as IC50 values, can arise from inconsistent concentrations of the dissolved compound due to precipitation at higher concentrations.
Troubleshooting Steps:
-
Visually Inspect for Precipitation: Before and after adding the compound to the assay plate, carefully inspect the wells for any signs of precipitation.
-
Determine the Kinetic Solubility Limit: Perform a turbidity assay to determine the maximum concentration at which the compound remains in solution in your specific assay medium.
-
Work Below the Solubility Limit: Ensure that the highest concentration used in your dose-response experiments is below the determined kinetic solubility limit.
-
Optimize Dilution Protocol: Prepare serial dilutions in 100% DMSO first, before making the final dilution into the aqueous assay buffer. This minimizes the time the compound is in an intermediate, potentially less soluble, state.
-
Include a Vehicle Control: Always include a control group that receives the same final concentration of the vehicle (e.g., DMSO) as the treated groups.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of poorly water-soluble compounds like this compound. A stock concentration of 10-20 mM in 100% DMSO is a typical starting point.
Q2: What is the maximum final concentration of DMSO that is tolerated in most cell-based assays?
A2: The tolerance of cell lines to DMSO can vary. However, it is generally recommended to keep the final concentration of DMSO in the assay below 0.5% to avoid cytotoxic effects. It is crucial to determine the specific tolerance of your cell line to DMSO in a separate vehicle control experiment.
Q3: How can I increase the aqueous solubility of this compound without using high concentrations of organic solvents?
A3: Several strategies can be employed:
-
pH Modification: 2-mercaptobenzoxazoles are weakly acidic. Adjusting the pH of the buffer to be at least 2 units above the pKa will favor the more soluble ionized form. The pKa of the parent 2-mercaptobenzoxazole has been reported, and it's likely that the chloro-substituted derivative will have a similar pKa.
-
Use of Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[1]
Q4: My compound still precipitates even with the use of co-solvents. What else can I try?
A4: If co-solvents are not sufficient, you can explore more advanced formulation techniques such as preparing a solid dispersion of the compound in a hydrophilic polymer (e.g., PVP, PEG) or creating a nanosuspension. These methods can significantly enhance the dissolution rate and apparent solubility of the compound.[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the required amount of this compound powder. For a 10 mM solution, you will need 1.856 mg per 1 mL of DMSO.
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Dissolve the Compound: Vortex the vial for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution, but be cautious of potential compound degradation.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
This protocol provides a general method for preparing a 1:1 molar ratio inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Prepare a Cyclodextrin Solution: Dissolve the required amount of HP-β-CD in deionized water to achieve the desired concentration (e.g., 10 mM).
-
Add the Compound: Add the this compound powder to the HP-β-CD solution.
-
Complexation: Stir the mixture vigorously at room temperature for 24-48 hours. The solution should become clear as the inclusion complex forms.
-
Filtration and Lyophilization: Filter the solution through a 0.22 µm filter to remove any undissolved compound. The resulting clear solution can be used directly or lyophilized to obtain a solid powder of the inclusion complex.
Signaling Pathway and Workflow Diagrams
Based on studies of related 2-mercaptobenzoxazole derivatives, a plausible mechanism of action for this compound is the inhibition of protein kinases involved in cancer cell signaling. The following diagram illustrates a hypothetical inhibition of the VEGFR2 signaling pathway.
Caption: Hypothetical inhibition of the VEGFR2 signaling pathway by this compound.
The following workflow outlines the process of preparing working solutions for a cell-based assay.
References
troubleshooting NMR peak assignments for 7-Chloro-2-mercaptobenzoxazole
Welcome to the technical support center for the analysis of 7-Chloro-2-mercaptobenzoxazole. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting NMR spectra and overcoming common experimental challenges.
Predicted NMR Data for this compound
This compound exists predominantly in the thione tautomeric form (7-chloro-3H-benzoxazole-2-thione). The following tables present predicted ¹H and ¹³C NMR chemical shifts based on the analysis of related benzoxazole structures and known substituent effects.[1][2] These values serve as a reference for peak assignment. Actual experimental values may vary depending on solvent, concentration, and temperature.
Structure and Numbering:

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton | Predicted δ (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) | Notes |
|---|---|---|---|---|
| H-4 | ~7.6 - 7.8 | Doublet (d) | JH4-H5 ≈ 8-9 Hz | Expected to be the most downfield of the aromatic protons due to proximity to both the chloro and heterocyclic groups. |
| H-5 | ~7.2 - 7.4 | Triplet (t) or Doublet of Doublets (dd) | JH5-H4 ≈ 8-9 Hz, JH5-H6 ≈ 7-8 Hz | |
| H-6 | ~7.1 - 7.3 | Doublet (d) | JH6-H5 ≈ 7-8 Hz |
| N-H | ~12.0 - 14.0 | Broad Singlet (br s) | N/A | This proton is exchangeable with D₂O. Its chemical shift is highly dependent on solvent and concentration.[3] |
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon | Predicted δ (ppm) | Notes |
|---|---|---|
| C-2 | ~180 - 185 | Thione carbon, expected to be significantly downfield.[4] |
| C-3a | ~148 - 152 | |
| C-4 | ~110 - 115 | Shielded by the adjacent oxygen atom. |
| C-5 | ~125 - 130 | |
| C-6 | ~120 - 125 | |
| C-7 | ~130 - 135 | Carbon bearing the chlorine atom. |
| C-7a | ~140 - 145 | |
Frequently Asked Questions (FAQs)
Q1: My aromatic proton signals are overlapping. How can I resolve them for accurate assignment?
A1: Peak overlap in the aromatic region is a common issue.[3] Consider the following strategies:
-
Change the NMR Solvent: Switching to a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can alter the chemical shifts of protons differently, potentially resolving the overlap.[3] Aromatic solvents like benzene-d₆ often induce significant shifts.
-
Increase Spectrometer Field Strength: If available, acquiring the spectrum on a higher field instrument (e.g., 600 MHz instead of 400 MHz) will increase the dispersion of the signals.
-
Perform 2D NMR Experiments: Two-dimensional NMR techniques are powerful tools for resolving overlapping signals and confirming assignments.[5]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This will help you trace the connectivity of the H-4, H-5, and H-6 spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is invaluable for assigning quaternary carbons and confirming the overall structure.[5]
-
Q2: I don't see a signal for the -SH proton in my spectrum. Where is it?
A2: 2-Mercaptobenzoxazoles exist in a tautomeric equilibrium with their 2-thione form. In most solvents, the thione form, which has an N-H proton instead of an S-H proton, is heavily favored. This N-H proton is typically found far downfield (δ 12-14 ppm) and is often broad.[4] To confirm its identity, you can add a drop of deuterium oxide (D₂O) to your NMR tube and re-acquire the spectrum; the N-H peak should disappear due to proton-deuterium exchange.[3]
Q3: I have unexpected peaks in my spectrum. What are the likely sources?
A3: Extraneous peaks usually originate from impurities. Common sources include:
-
Residual Solvents: Small amounts of solvents used during synthesis or purification (e.g., ethyl acetate, hexane, dichloromethane) can be retained in the final product.[3]
-
Water: NMR solvents can absorb moisture from the air, leading to a water peak (e.g., ~1.55 ppm in CDCl₃, ~3.33 ppm in DMSO-d₆).[3]
-
Silicone Grease: Grease from glassware joints is a common contaminant, often appearing as a singlet around 0 ppm.[6]
-
Starting Materials: Incomplete reaction can lead to the presence of unreacted 2-aminophenol or other reagents.
Table 3: Common NMR Solvents and Residual Peaks
| Solvent | ¹H Residual Peak (δ, ppm) | ¹³C Residual Peak (δ, ppm) | Water Peak (δ, ppm) |
|---|---|---|---|
| CDCl₃ | 7.26 | 77.16 | ~1.55 |
| DMSO-d₆ | 2.50 | 39.52 | ~3.33 |
| Acetone-d₆ | 2.05 | 29.84, 206.26 | ~2.84 |
| Benzene-d₆ | 7.16 | 128.06 | ~0.40 |
| Methanol-d₄ | 3.31 | 49.00 | ~4.87 |
Q4: My observed chemical shifts are slightly different from the predicted values. Is this a problem?
A4: Minor deviations are expected. Chemical shifts are sensitive to several factors:
-
Solvent Effects: The polarity and anisotropy of the solvent can influence the electronic environment of the nuclei.[7][8]
-
Concentration: At high concentrations, intermolecular interactions can cause shifts in peak positions.[3]
-
Temperature and pH: These parameters can also affect chemical shifts, particularly for labile protons like N-H.
Significant deviations, however, may indicate an incorrect assignment or an unexpected chemical structure. Re-evaluation using 2D NMR techniques is recommended in such cases.
Troubleshooting Guides
Workflow 1: Initial NMR Spectrum Analysis
This workflow provides a systematic approach to the initial assessment of your ¹H NMR spectrum.
Caption: A flowchart for the initial evaluation of a ¹H NMR spectrum.
Workflow 2: Troubleshooting Ambiguous Peak Assignments
Use this workflow when 1D NMR is insufficient for a conclusive assignment, particularly for the aromatic region.
Caption: A workflow for using 2D NMR to resolve assignment ambiguities.
Experimental Protocols
Protocol 1: NMR Sample Preparation
High-quality spectra depend on proper sample preparation.[1]
-
Determine Sample Quantity:
-
For ¹H NMR, accurately weigh 1-5 mg of purified this compound.
-
For ¹³C NMR, a higher concentration is required; use 10-20 mg of the sample.[1]
-
-
Select Deuterated Solvent: Choose a deuterated solvent that fully dissolves the sample. DMSO-d₆ is a good starting point for this compound class.
-
Dissolution and Transfer:
-
Place the weighed sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[1]
-
Mix vigorously (vortex) until the sample is fully dissolved. Gentle warming or sonication can aid dissolution.
-
If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube. Insoluble particles can degrade spectral quality by distorting the magnetic field homogeneity.[1]
-
Protocol 2: Standard NMR Data Acquisition
The following are typical parameters for a 400 or 500 MHz spectrometer. These may need optimization.
Table 4: Typical NMR Data Acquisition Parameters
| Parameter | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy |
|---|---|---|
| Pulse Program | Standard single pulse (e.g., zg30) | Standard single pulse with proton decoupling (e.g., zgpg30) |
| Spectral Width | ~16 ppm | ~240 ppm |
| Acquisition Time | 2-4 seconds | 1-2 seconds |
| Relaxation Delay (d1) | 1-5 seconds | 2 seconds |
| Number of Scans | 8-16 | 1024 or more (depends on concentration) |
| Temperature | 298 K (25 °C) | 298 K (25 °C) |
For 2D experiments (COSY, HSQC, HMBC), utilize the standard, sensitivity-enhanced pulse programs available on the spectrometer software (e.g., cosygpqf, hsqcedetgpsisp2.2, hmbcgplpndqf). The number of scans and acquisition parameters should be adjusted to achieve an adequate signal-to-noise ratio.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives [article.sapub.org]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
preventing degradation of 7-Chloro-2-mercaptobenzoxazole during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 7-Chloro-2-mercaptobenzoxazole during storage. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. The container should be tightly sealed to prevent exposure to moisture and air. While room temperature storage is generally suggested, for long-term storage, refrigeration (2-8 °C) in an inert atmosphere (e.g., nitrogen or argon) is advisable to minimize degradation.
Q2: What are the primary factors that can cause the degradation of this compound?
A2: The main factors that can lead to the degradation of this compound are:
-
Hydrolysis: The compound may be susceptible to degradation in the presence of water, especially under acidic or basic conditions.
-
Oxidation: Exposure to air and certain oxidizing agents can lead to the formation of degradation products. The mercapto group is particularly prone to oxidation.
-
Photodegradation: Exposure to light, especially UV light, can induce photochemical degradation.
-
Thermal Stress: Elevated temperatures can accelerate the rate of degradation.
Q3: I observe a change in the color of my this compound sample. What could be the reason?
A3: A change in color, such as yellowing or browning, is often an indicator of degradation. This could be due to oxidation of the mercapto group or other chemical transformations. It is recommended to perform an analytical assessment, such as HPLC, to check the purity of the sample.
Q4: Can I store solutions of this compound?
A4: Storing this compound in solution is generally not recommended for long periods due to the increased risk of hydrolysis and other solvent-mediated degradation. If solutions must be prepared in advance, they should be stored at low temperatures (-20 °C or -80 °C), protected from light, and used as quickly as possible. The choice of solvent is also critical; aprotic, anhydrous solvents are preferred over protic or aqueous solvents.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent results in experiments using stored this compound.
| Possible Cause | Troubleshooting Step |
| Degradation of the compound | Assess the purity of the stored compound using a stability-indicating analytical method like HPLC. Compare the chromatogram with that of a freshly prepared or certified standard. |
| Contamination | Ensure proper handling procedures to avoid cross-contamination. Use clean spatulas and weighing boats. |
| Improper storage | Review the storage conditions. Ensure the container is tightly sealed and stored at the recommended temperature, protected from light and moisture. |
Issue 2: Appearance of new peaks in the HPLC chromatogram of a stored sample.
| Possible Cause | Troubleshooting Step |
| Formation of degradation products | The new peaks likely correspond to degradation products. This indicates that the current storage conditions are not optimal. |
| Carryover from previous injections | Run a blank injection (mobile phase only) to ensure the system is clean. |
| Contamination of the mobile phase or solvent | Prepare fresh mobile phase and sample diluent and re-inject the sample. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general reversed-phase HPLC (RP-HPLC) method suitable for assessing the stability of this compound. This method should be validated for specificity, linearity, accuracy, and precision before use.
1. Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Quaternary or Binary Gradient HPLC with UV/PDA Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | 0-5 min: 30% B, 5-20 min: 30-80% B, 20-25 min: 80% B, 25.1-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile |
2. Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution with the sample diluent to a final concentration of 0.1 mg/mL.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating method.[1][2]
1. Acid Hydrolysis:
- To 1 mL of the stock solution (1 mg/mL), add 1 mL of 0.1 M HCl.
- Incubate the mixture at 60 °C for 24 hours.
- Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.
- Dilute to a final concentration of 0.1 mg/mL with the sample diluent and analyze by HPLC.
2. Base Hydrolysis:
- To 1 mL of the stock solution (1 mg/mL), add 1 mL of 0.1 M NaOH.
- Incubate the mixture at 60 °C for 24 hours.
- Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M HCl.
- Dilute to a final concentration of 0.1 mg/mL with the sample diluent and analyze by HPLC.
3. Oxidative Degradation:
- To 1 mL of the stock solution (1 mg/mL), add 1 mL of 3% hydrogen peroxide (H₂O₂).
- Keep the solution at room temperature for 24 hours, protected from light.
- Dilute to a final concentration of 0.1 mg/mL with the sample diluent and analyze by HPLC.
4. Thermal Degradation:
- Place a known amount of solid this compound in a hot air oven at 80 °C for 48 hours.
- After exposure, allow the sample to cool to room temperature.
- Prepare a solution of the heat-treated sample in the sample diluent at a concentration of 0.1 mg/mL and analyze by HPLC.
5. Photodegradation:
- Expose a solution of this compound (0.1 mg/mL in acetonitrile) to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near UV energy of 200 watt hours/square meter, as per ICH Q1B guidelines.
- Analyze the exposed sample by HPLC. A control sample should be kept in the dark under the same temperature conditions.
Data Presentation
Table 1: Summary of Forced Degradation Studies (Hypothetical Data)
| Stress Condition | % Degradation | Number of Degradation Products | Retention Time of Major Degradant (min) |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | 15.2 | 2 | 8.5 |
| Base Hydrolysis (0.1 M NaOH, 60°C, 24h) | 25.8 | 3 | 7.2, 10.1 |
| Oxidative (3% H₂O₂, RT, 24h) | 35.5 | 4 | 12.3 |
| Thermal (Solid, 80°C, 48h) | 8.1 | 1 | 9.8 |
| Photolytic (ICH Q1B) | 12.6 | 2 | 11.5 |
Visualizations
Caption: Factors leading to the degradation of this compound.
References
Technical Support Center: Synthesis of 7-Chloro-2-mercaptobenzoxazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Chloro-2-mercaptobenzoxazole.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The primary starting material for the synthesis of this compound is 2-amino-6-chlorophenol. Alternative routes may utilize 7-chlorobenzoxazolone.
Q2: What are the established methods for synthesizing this compound?
Several methods have been established for the synthesis of chloro-substituted 2-mercaptobenzoxazoles. These primarily involve the reaction of the corresponding aminophenol with a source of a thiocarbonyl group. Common reagents and systems include:
-
Potassium ethyl xanthate
-
Carbon disulfide in the presence of a strong base (e.g., NaOH or KOH)
-
Sodium trithiocarbonate
-
Thiram
-
Thiophosgene
Q3: How do the yields of different synthetic methods for chloro-substituted 2-mercaptobenzoxazoles compare?
The yields can vary significantly depending on the chosen synthetic route and reaction conditions. Below is a summary of reported yields for the synthesis of the closely related 6-chloro-2-mercaptobenzoxazole, which can serve as a reference.
Catalyst/Reagent Performance Comparison
| Catalyst/Reagent System | Starting Material | Reported Yield (%) | Reference |
| Sodium Hydroxide / Carbon Disulfide | 6-Chlorobenzoxazolone | 97.5 - 98.9 | [1] |
| Sodium Trithiocarbonate | 5-Chloro-2-aminophenol | 96 - 97 | [2] |
| Potassium Ethyl Xanthate | 2-Amino-5-chlorophenol | 92 | [1] |
| Thiram | 2-Amino-5-chlorophenol | 83 | [1] |
| Thiophosgene | 2-Amino-5-chlorophenol | 67 | [1] |
Troubleshooting Guide
Problem 1: Low or no product yield.
-
Possible Cause 1: Inactive Reagents.
-
Solution: Ensure the purity and reactivity of your starting materials, especially 2-amino-6-chlorophenol. If using reagents like potassium ethyl xanthate or thiram, verify their quality as they can degrade over time. Carbon disulfide should be fresh and colorless.
-
-
Possible Cause 2: Incomplete Reaction.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature. Ensure efficient stirring to overcome any mass transfer limitations.
-
-
Possible Cause 3: Incorrect Stoichiometry.
-
Solution: Carefully check the molar ratios of your reactants and catalysts as specified in the protocol. An excess or deficit of a key reagent can significantly impact the yield.
-
-
Possible Cause 4: Presence of Moisture.
-
Solution: Some reagents, like thiophosgene, are highly sensitive to moisture. Ensure all glassware is thoroughly dried and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if necessary. Use anhydrous solvents.
-
Problem 2: Formation of significant side products.
-
Possible Cause 1: Overheating.
-
Solution: Maintain the recommended reaction temperature. Overheating can lead to the decomposition of reactants or products and the formation of polymeric side products. Use a temperature-controlled oil bath for precise heating.
-
-
Possible Cause 2: Undesired Side Reactions.
-
Solution: The choice of base and solvent can influence the reaction pathway. For instance, in the reaction with carbon disulfide, the concentration of the base is crucial. Side reactions can also occur if the starting aminophenol is not pure. Purify the starting material before use if necessary.
-
Problem 3: Difficulty in product purification.
-
Possible Cause 1: Oily Product.
-
Solution: If the crude product is an oil, try triturating it with a non-polar solvent like hexane or pentane to induce crystallization. Seeding with a small crystal of the pure product can also be effective.
-
-
Possible Cause 2: Contamination with Starting Materials or Reagents.
-
Solution: Recrystallization from a suitable solvent system is the most common purification method.[3][4] Column chromatography can be employed for more challenging separations. Ensure the chosen solvent for recrystallization effectively dissolves the impurities while having lower solubility for the desired product at cooler temperatures.
-
Experimental Protocols
Method 1: Synthesis using Potassium Hydroxide and Carbon Disulfide (Adapted from a general procedure)
This method is a standard and effective way to synthesize 2-mercaptobenzoxazoles.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-6-chlorophenol (1 equivalent) and potassium hydroxide (1.1 equivalents) in ethanol.[3][4]
-
Reagent Addition: To the stirred solution, add carbon disulfide (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by TLC.[3][4]
-
Work-up: After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidification: Acidify the aqueous solution with a dilute acid (e.g., HCl) to a pH of approximately 5-6 to precipitate the product.
-
Purification: Filter the solid precipitate, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent like ethanol to obtain pure this compound.[3][4]
Method 2: Synthesis using Sodium Trithiocarbonate (Adapted from a patent for the 6-chloro isomer)
This method offers high yields and uses a readily available reagent.
-
Reaction Setup: In a stirred flask with a thermometer and reflux condenser, suspend 5-chloro-2-aminophenol (1 equivalent) in water.[2]
-
Reagent Addition: Heat the suspension to 95-100 °C and add an aqueous solution of sodium trithiocarbonate (1.1 to 1.2 equivalents) dropwise over 3 hours while maintaining the temperature.[2]
-
Reaction: After the addition is complete, continue to boil the mixture under reflux for an additional 3 hours.[2]
-
Work-up and Purification: Cool the reaction mixture. The product can be precipitated by the addition of an acid, filtered, washed with water until salt-free, and dried.[2]
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield in the synthesis.
References
overcoming poor reactivity of 7-Chloro-2-mercaptobenzoxazole in coupling reactions
Technical Support Center: 7-Chloro-2-mercaptobenzoxazole
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of this reagent in coupling reactions, particularly addressing its characteristically low reactivity.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Question: My S-arylation / S-alkylation reaction with this compound is showing low to no conversion. What are the primary causes and how can I fix it?
Answer:
Low reactivity in this substrate is typically due to two main factors:
-
Reduced Nucleophilicity: The electron-withdrawing nature of both the chloro-substituent and the benzoxazole ring system decreases the electron density on the sulfur atom. This makes it a weaker nucleophile compared to simpler thiols.
-
Thione-Thiol Tautomerism: In solution, the compound exists in equilibrium between the thiol and the more stable thione form (7-chloro-3H-1,3-benzoxazole-2-thione). The thione tautomer is not nucleophilic at the sulfur atom. Deprotonation by a suitable base is required to generate the thiolate anion, which is the active nucleophile.
To overcome these issues, a systematic optimization of your reaction conditions is necessary.
Workflow for Optimizing a C-S Cross-Coupling Reaction
LC-MS analysis issues with 7-Chloro-2-mercaptobenzoxazole and its metabolites
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 7-Chloro-2-mercaptobenzoxazole and its metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
This guide addresses common issues encountered during LC-MS analysis in a question-and-answer format.
Chromatography & System Performance Issues
Question: Why am I seeing no peaks or a very weak signal for my analyte?
Answer: This issue can stem from several sources, ranging from simple setup errors to more complex system problems.[1]
-
Injection Failure: Ensure the sample vial is correctly positioned in the autosampler and that the injection volume is appropriate.[1] Check for air bubbles in the vial, which can prevent sample uptake.
-
LC System Flow Path: Verify that the LC outlet tubing is correctly connected to the mass spectrometer's ion source.[1] Ensure there is mobile phase flow and that the purge valves are closed.[1]
-
Sample Degradation: this compound or its metabolites may be unstable. Prepare fresh samples and standards to rule out degradation.[1]
-
MS Settings: Confirm that the mass spectrometer is set to the correct ionization mode (positive or negative) and that the mass-to-charge ratio (m/z) of your target analytes is included in the acquisition method.[1]
-
Concentration Too Low: The concentration of your analyte in the injected sample may be below the limit of detection (LOD) of the instrument.[1]
Question: My peak retention times are shifting between injections. What could be the cause?
Answer: Retention time shifts can compromise the reliability of your data. Common causes include:
-
Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts. Ensure accurate and consistent preparation of all mobile phases. Changes in pH due to improper buffer preparation can also be a factor.[2]
-
Column Equilibration: The column may not be adequately equilibrated between injections. Increase the equilibration time in your LC method.
-
Column Temperature: Fluctuations in the column oven temperature can affect retention times. Verify that the column oven is maintaining a stable temperature.
-
Flow Rate Instability: Leaks in the system or worn pump seals can cause the flow rate to fluctuate.[1] Check for any visible leaks and monitor the system pressure for stability.
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to retention time shifts.[2] If the problem persists, consider replacing the column.
Question: I'm observing poor peak shapes, such as tailing, fronting, or splitting. How can I improve them?
Answer: Poor peak shape can affect integration and quantification. Consider the following:
-
Peak Tailing: This can be caused by secondary interactions between the analyte and the column's stationary phase, or by contamination on the column frit.[3] Flushing the column or, if necessary, replacing it may resolve the issue.[3]
-
Peak Fronting: This is often a sign of column overloading. Try reducing the injection volume or diluting the sample.[3]
-
Split Peaks: A partially blocked column frit or a void in the column packing can cause split peaks.[3] Back-flushing the column (if permissible by the manufacturer) or replacing it is often the solution.[3] The injection solvent being stronger than the mobile phase can also lead to peak splitting.[3]
Mass Spectrometry & Detection Issues
Question: I'm experiencing significant ion suppression or enhancement. How can I mitigate this?
Answer: Ion suppression or enhancement, often referred to as matrix effects, can severely impact quantification.[4]
-
Improve Sample Preparation: The most effective way to reduce matrix effects is to remove interfering compounds from the sample before analysis. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are more effective at removing matrix components than simple protein precipitation.[5]
-
Chromatographic Separation: Optimize your LC method to separate your analytes from co-eluting matrix components.[4] A different column or mobile phase gradient may be necessary.
-
Use of an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte is the best way to compensate for matrix effects.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but ensure the analyte concentration remains above the limit of quantification.[6]
Question: The signal intensity is unstable or has disappeared. What should I check?
Answer: A fluctuating or absent signal can be an issue with the ion source or other MS components.
-
Ion Source Cleanliness: The ion source can become contaminated over time, especially when analyzing complex matrices.[7] Regular cleaning of the source components is crucial.
-
Probe Position: Ensure the electrospray probe is correctly positioned relative to the orifice.[1]
-
Gas Flow and Temperatures: Check that the nebulizer gas, drying gas, and source temperatures are stable and set to the recommended values for your instrument and application.[1]
-
Leaks: A leak in the system can cause pressure fluctuations and an unstable signal.[8]
Frequently Asked Questions (FAQs)
Question: What is the expected ionization behavior of this compound in ESI-MS?
Answer: this compound contains a thiol group (-SH) which can be deprotonated, and a benzoxazole ring system with nitrogen and oxygen atoms that can be protonated. Therefore, it can potentially be ionized in both positive and negative ion modes. The choice of ionization mode will depend on the pH of the mobile phase and the specific metabolites being targeted. It is recommended to test both modes during method development to determine which provides the best sensitivity for the parent compound and its metabolites.
Question: What are the common metabolites of this compound I should look for?
Answer: While specific metabolic pathways for this compound are not extensively documented in the provided search results, common metabolic transformations for similar compounds include:
-
Oxidation: Hydroxylation of the aromatic ring or oxidation of the sulfur atom to form sulfoxides and sulfones.
-
Glucuronidation: Conjugation with glucuronic acid, a common phase II metabolic reaction that increases water solubility for excretion.
-
S-methylation: Addition of a methyl group to the sulfur atom.
Question: What are the characteristic fragmentation patterns for this compound in MS/MS?
Answer: In tandem mass spectrometry (MS/MS), chlorinated compounds like this compound will exhibit a characteristic isotopic pattern due to the presence of the 35Cl and 37Cl isotopes in an approximate 3:1 ratio.[9] This results in M and M+2 peaks for the precursor ion and any chlorine-containing fragment ions. Common fragmentation pathways could involve the loss of the chlorine atom, cleavage of the oxazole ring, or loss of the mercapto group.
Question: What type of sample preparation is recommended for analyzing this compound and its metabolites in biological matrices?
Answer: The choice of sample preparation depends on the complexity of the matrix and the required sensitivity.
-
Protein Precipitation (PPT): A fast and simple method for high-protein matrices like plasma or serum, but it may not effectively remove all interfering matrix components.[6]
-
Liquid-Liquid Extraction (LLE): Involves partitioning the analyte into an immiscible organic solvent, which can provide a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): Offers the most selective cleanup by using a stationary phase to bind the analyte or interferences. This is often the preferred method for achieving the lowest detection limits and minimizing matrix effects.[5]
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for your specific application.
-
Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Dilute 100 µL of the biological sample (e.g., plasma) with 400 µL of 4% phosphoric acid in water. Load the entire volume onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetate buffer, followed by 1 mL of methanol/water (50:50, v/v) to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: General LC-MS/MS Method
This is a starting point for method development.
| Parameter | Setting |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temp | 40°C |
| Injection Volume | 5 µL |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive and Negative (to be optimized) |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data Summary
The following table presents hypothetical data for the validation of a quantitative method for this compound in plasma.
| Analyte | LLOQ (ng/mL) | ULOQ (ng/mL) | Precision (%CV) | Accuracy (%Bias) |
| This compound | 1 | 1000 | < 15% | ± 15% |
| Metabolite 1 (Oxidized) | 2.5 | 1000 | < 15% | ± 15% |
| Metabolite 2 (Glucuronide) | 5 | 2000 | < 15% | ± 15% |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; %CV: Percent Coefficient of Variation; %Bias: Percent Bias
Visualizations
Caption: General LC-MS troubleshooting workflow.
Caption: Sample preparation workflow options.
Caption: Hypothetical metabolic pathway.
References
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. zefsci.com [zefsci.com]
- 3. agilent.com [agilent.com]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. myadlm.org [myadlm.org]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 7-Chloro- and 5-Chloro-2-mercaptobenzoxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported biological activities of 7-Chloro-2-mercaptobenzoxazole and 5-Chloro-2-mercaptobenzoxazole. The available scientific literature suggests that the position of the chlorine atom on the benzoxazole ring significantly influences the compound's biological profile. While direct comparative studies are limited, this document synthesizes existing data on these compounds and their derivatives to offer insights for research and development.
Summary of Biological Activities
Derivatives of 5-Chloro-2-mercaptobenzoxazole have been more extensively studied and have demonstrated notable antimicrobial and antifungal properties. In contrast, data on the biological activity of this compound is sparse, with some evidence suggesting potentially lower efficacy compared to its 5-chloro isomer, drawing parallels from studies on similar heterocyclic structures.
Data Presentation
Antimicrobial and Antifungal Activity of 5-Chloro-2-mercaptobenzoxazole Derivatives
| Derivative Class | Activity Type | Key Findings | Reference Compound(s) |
| Benzoxazolinone Derivatives with p-aminobenzoic acid and sulphanilamide substituents | Antibacterial & Antifungal | Good activity, comparable to half the potency of Ampicillin and Cephalexin. | Ampicillin, Cephalexin |
| Benzoxazolinone Derivative with 2,4-dichlorobenzylchloride substituent | Antifungal | Good activity, comparable to half the potency of Miconazole against Candida albicans. | Miconazole |
Table 1: Summary of Antimicrobial and Antifungal Activities of 5-Chloro-1,3-benzoxazol-2(3H)-one Derivatives[1][2]
Comparative Activity of Chloro-Substituted Mercaptobenzothiazoles
Direct comparative studies on 7-chloro vs. 5-chloro-2-mercaptobenzoxazole are lacking. However, research on the closely related 2-mercaptobenzothiazole scaffold provides a strong indication of the influence of the chlorine position on biological activity.
| Compound | In Vitro Activity | In Vivo Activity |
| 5-Chloro-2-mercaptobenzothiazole | Markedly Enhanced | Active |
| 7-Chloro-2-mercaptobenzothiazole | Diminished | Inactive |
Table 2: Comparative Activity of Chloro-Substituted 2-Mercaptobenzothiazole Analogs
This data suggests that the 5-chloro substitution is more favorable for biological activity in this class of compounds.
Experimental Protocols
Detailed experimental protocols for the specific compounds are not extensively published. However, a general methodology for assessing antimicrobial activity, such as the one used for 5-chloro-1,3-benzoxazol-2(3H)-one derivatives, is outlined below.
General Antimicrobial Susceptibility Testing Protocol (Broth Microdilution)
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium to a specific concentration (e.g., 10^5 CFU/mL).
-
Compound Dilution Series: The test compounds (7-Chloro- and 5-Chloro-2-mercaptobenzoxazole) are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism in broth without compound) and negative (broth only) controls are included. A standard antibiotic/antifungal agent is also typically used as a reference.
-
Incubation: The microtiter plates are incubated under appropriate conditions (temperature, time) for microbial growth.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Visualizations
Logical Relationship: Influence of Chloro-Substitution Position on Biological Activity
The following diagram illustrates the potential impact of the chlorine atom's position on the biological activity of mercaptobenzoxazoles, based on inferences from mercaptobenzothiazole studies.
Caption: Hypothesized influence of chlorine position on biological activity.
Experimental Workflow: Antimicrobial Susceptibility Testing
This diagram outlines a typical workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Caption: General workflow for MIC determination.
Conclusion
The available evidence, largely from derivative studies and analogous compounds, suggests that 5-Chloro-2-mercaptobenzoxazole is a more promising scaffold for developing agents with biological activity, particularly antimicrobial and antifungal agents, compared to this compound. The 5-position for halogen substitution appears to be more favorable for activity in this heterocyclic system. However, the lack of direct comparative studies on the parent compounds necessitates further research to definitively establish their relative potency and spectrum of activity. Researchers are encouraged to perform direct comparative assays to validate these hypotheses and further explore the potential of these compounds in drug discovery.
References
A Comparative Guide to the Synthesis of Chloro-2-mercaptobenzoxazoles: Traditional vs. Novel Microreactor Technology
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Chloro-2-mercaptobenzoxazole and its isomers are valuable heterocyclic compounds that serve as crucial building blocks in medicinal chemistry and drug discovery. They are precursors to a range of biologically active molecules, including potent multi-kinase inhibitors investigated in cancer therapy.[1][2] The efficiency, safety, and scalability of the synthetic route to these core structures are of paramount importance. This guide provides an objective comparison between a traditional batch synthesis method and a novel, continuous-flow microreactor synthesis for a representative isomer, 6-Chloro-2-mercaptobenzoxazole. The data presented is based on published experimental findings to aid researchers in selecting the optimal synthetic strategy.
Traditional Synthetic Route: Batch Reaction with Sodium Trithiocarbonate
The conventional approach to synthesizing 6-Chloro-2-mercaptobenzoxazole involves the cyclization of a substituted aminophenol in a batch reactor. One established method utilizes the reaction of 5-chloro-2-aminophenol with sodium trithiocarbonate in an aqueous alkaline solution. This process, while effective, is characteristic of traditional batch syntheses with specific reaction times and workup procedures.
Experimental Protocol:
A stirred flask equipped with a reflux condenser is charged with 170.8 g of 84.1% strength 5-chloro-2-aminophenol, 336.9 g of 48% strength aqueous sodium trithiocarbonate solution, 121.6 ml of 33°Be sodium hydroxide solution, and 250 ml of water.[3] The mixture is heated to reflux and maintained for 3 hours with continuous stirring.[3] Following the reaction, the mixture is cooled, and the product is precipitated by the addition of sulfuric acid. The resulting solid is isolated by filtration, washed with water until salt-free, and dried under vacuum at 80°C to yield 6-chloro-2-mercaptobenzoxazole.[3]
New Synthetic Route: Continuous-Flow Microreactor
A modern alternative to traditional batch processing is the use of continuous-flow microreactors. This technology offers significant advantages in terms of safety, efficiency, and scalability. For the synthesis of 6-chloro-2-mercaptobenzoxazole, a novel route has been developed utilizing the reaction of 6-chlorobenzoxazolone with carbon disulfide in a microchannel reactor.
Experimental Protocol:
A precursor salt solution is prepared by dissolving 6-chlorobenzoxazolone in a 25-30% aqueous sodium hydroxide solution, with a molar ratio of 1:2.1-2.3, respectively.[4] This solution and carbon disulfide (in a 1:1.02-1.05 molar ratio to the starting 6-chlorobenzoxazolone) are continuously pumped into a microchannel reactor.[4] The reaction is a sulfhydrylation cyclization that occurs within the reactor. The system pressure is maintained at 0.2-0.3 MPa using a back pressure valve to ensure the safe handling of carbon disulfide.[4] The residence time of the reactants in the microreactor is between 15 and 30 seconds.[4] The output from the reactor is then subjected to acidification, centrifugation, and drying to yield the final product.[4]
Comparative Data Analysis
The following table summarizes the key quantitative data for the traditional and new synthetic routes for 6-Chloro-2-mercaptobenzoxazole.
| Parameter | Traditional Route (Sodium Trithiocarbonate) | New Route (Microreactor) |
| Starting Material | 5-chloro-2-aminophenol | 6-chlorobenzoxazolone |
| Key Reagent | Sodium Trithiocarbonate | Carbon Disulfide |
| Reaction Time | 3 hours | 15-30 seconds (residence time) |
| Yield | ~96% | 97.5-98.9% |
| Purity | Not specified, requires recrystallization | 99.2-99.6% (by liquid chromatography) |
| Process Type | Batch | Continuous-Flow |
| Safety Considerations | Vigorous H₂S evolution possible | Controlled pressure system, reduced VOCs |
Visualizing the New Synthetic Workflow
The continuous-flow synthesis can be represented as a streamlined workflow, highlighting the key stages from reactant input to product isolation.
Caption: Workflow for the continuous synthesis of 6-Chloro-2-mercaptobenzoxazole.
Biological Context: Targeting Kinase Signaling Pathways
2-Mercaptobenzoxazole derivatives are of significant interest due to their potential to act as multi-kinase inhibitors in cancer treatment.[1][2] These compounds have been shown to inhibit key signaling pathways that are often dysregulated in cancer cells, leading to uncontrolled proliferation and survival. The diagram below illustrates a simplified representation of some of the key kinase signaling pathways that can be targeted.
Caption: Inhibition of key cancer signaling pathways by 2-mercaptobenzoxazole derivatives.
Conclusion
The comparison between the traditional and the new microreactor-based synthesis for 6-Chloro-2-mercaptobenzoxazole clearly demonstrates the significant advantages of the modern continuous-flow approach. The microreactor technology offers a substantial reduction in reaction time, from hours to seconds, while simultaneously improving both the yield and the purity of the final product. Furthermore, the enclosed and controlled environment of the microreactor enhances the safety profile of the synthesis, particularly when dealing with volatile and hazardous reagents like carbon disulfide. For researchers and drug development professionals, the adoption of such novel synthetic routes can lead to more efficient, safer, and scalable production of key pharmaceutical intermediates.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US4677209A - Process for the preparation of 2-mercaptobenzoxazoles - Google Patents [patents.google.com]
- 4. CN111423392A - Synthesis method of 2-mercapto-6-chlorobenzoxazole - Google Patents [patents.google.com]
Comparative Study of Chloro-Substituted 2-Mercaptobenzoxazole Derivatives as Anticancer Agents
A detailed guide for researchers, scientists, and drug development professionals on the anticancer potential of chloro-substituted 2-mercaptobenzoxazole derivatives, complete with experimental data, detailed protocols, and mechanistic insights.
The quest for novel and effective anticancer agents has led to the exploration of a wide array of synthetic compounds. Among these, benzoxazole derivatives have emerged as a promising class of therapeutic agents due to their diverse pharmacological activities. This guide provides a comparative analysis of chloro-substituted 2-mercaptobenzoxazole derivatives, focusing on their efficacy against various cancer cell lines, their mechanisms of action, and the experimental methodologies used for their evaluation. While a comprehensive comparative study on a series of 7-Chloro-2-mercaptobenzoxazole derivatives is not extensively available in the current literature, this guide synthesizes the available data on chloro-substituted analogs to provide valuable insights for researchers in the field.
Data Presentation: In Vitro Anticancer Activity
The in vitro cytotoxic activity of various 2-mercaptobenzoxazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the tables below.
A study on a series of 2-mercaptobenzoxazole derivatives revealed that compounds with chloro substitutions exhibit significant anticancer activity.[1] Notably, the position of the chloro group on the benzoxazole ring and the nature of the substituent at the thiol group influence the cytotoxic potency.
| Compound ID | Substitution | HepG2 (Hepatocellular Carcinoma) IC50 (µM) | MCF-7 (Breast Adenocarcinoma) IC50 (µM) | MDA-MB-231 (Breast Adenocarcinoma) IC50 (µM) | HeLa (Cervical Carcinoma) IC50 (µM) |
| 4b | 4-chlorobenzylidene | 19.34 | 14.81 | 9.72 | 16.25 |
| 4d | 4-hydroxy-3-methoxybenzylidene | 12.87 | 8.26 | 5.43 | 10.11 |
| 5d | 5,7-dichloro-indolin-2-one | 8.42 | 4.19 | 2.87 | 6.53 |
| 5e | 5-chloro-indolin-2-one | - | - | - | - |
| 6b | N-methyl-5-chloro-pyrrole | 6.83 | 3.64 | 2.14 | 5.18 |
| Doxorubicin | Reference Drug | 5.21 | 4.88 | 3.17 | 4.52 |
| Sunitinib | Reference Drug | 7.33 | 6.14 | 4.09 | 6.81 |
Data synthesized from a study on 2-mercaptobenzoxazole derivatives.[1] Note: IC50 values for compound 5e were not explicitly provided in a comparable format in the initial search results.
Among the evaluated compounds, derivative 6b , which features a N-methyl-5-chloro-pyrrole moiety, demonstrated broad-spectrum antitumor activity with IC50 values comparable to or better than the reference drugs, doxorubicin and sunitinib, against the tested cell lines.[1] The breast cancer cell line MDA-MB-231 was generally the most sensitive to these compounds.[1]
Mechanism of Action: Multi-Kinase Inhibition and Apoptosis Induction
The potent anticancer activity of these derivatives is attributed to their ability to act as multi-kinase inhibitors and to induce programmed cell death (apoptosis).
Multi-Kinase Inhibition
Compound 6b was found to be a potent inhibitor of several key protein kinases involved in cancer cell proliferation and angiogenesis, including EGFR, HER2, VEGFR2, and CDK2.[1]
| Target Kinase | Compound 6b IC50 (µM) |
| EGFR | 0.279 |
| HER2 | 0.224 |
| VEGFR2 | 0.565 |
| CDK2 | 0.886 |
Data from a study on the biological evaluation of 2-mercaptobenzoxazole derivatives.[1]
The inhibition of these kinases disrupts critical signaling pathways, leading to a halt in cell cycle progression and the induction of apoptosis.
Cell Cycle Arrest and Apoptosis
Treatment with compound 6b was shown to cause cell cycle arrest at the G2/M phase and to induce caspase-dependent apoptosis.[1] This indicates that the compound effectively triggers the intrinsic cell death pathway in cancer cells.
Signaling pathway of a potent 2-mercaptobenzoxazole derivative.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the key experimental protocols employed in the evaluation of these anticancer agents.
Synthesis of 2-Mercaptobenzoxazole Derivatives
The general synthetic route for the preparation of the 2-mercaptobenzoxazole derivatives involves a multi-step process.[1]
General synthetic workflow for 2-mercaptobenzoxazole derivatives.
-
Synthesis of Ethyl 2-(benzoxazol-2-ylthio)acetate: 2-Mercaptobenzoxazole is refluxed with ethyl chloroacetate in a suitable solvent such as dry acetone, using a base like anhydrous potassium carbonate.[1]
-
Formation of Hydrazide: The resulting ester is then treated with hydrazine hydrate in ethanol under reflux to yield the corresponding acetohydrazide.[1]
-
Condensation: Finally, the acetohydrazide is condensed with various substituted aldehydes or ketones to produce the final Schiff base derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 values are calculated from the dose-response curves.
Kinase Inhibition Assay
The inhibitory activity of the compounds against specific protein kinases is determined using in vitro kinase assay kits.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the kinase, a specific substrate, ATP, and the test compound at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a set time at a specific temperature.
-
Detection: The amount of phosphorylated substrate is quantified, often using an antibody that specifically recognizes the phosphorylated form. The signal is then detected using a suitable method, such as fluorescence or luminescence.
-
IC50 Determination: The IC50 values are determined by plotting the percentage of kinase inhibition against the compound concentration.
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cancer cells are treated with the test compound for a defined period. The cells are then harvested and washed.
-
Fixation: The cells are fixed, typically with cold ethanol, to preserve their cellular structure.
-
Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI).
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The resulting histogram provides information on the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Similar to the cell cycle analysis, cells are treated with the compound and then harvested.
-
Staining: The cells are resuspended in a binding buffer and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (which enters cells with compromised membranes, indicative of late apoptosis or necrosis).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the different cell populations.
Conclusion
Chloro-substituted 2-mercaptobenzoxazole derivatives, particularly those with specific side chains, represent a promising avenue for the development of novel anticancer agents. Their ability to target multiple kinases and induce apoptosis underscores their potential for overcoming some of the challenges associated with current cancer therapies, such as drug resistance.[1] Further research focusing on the synthesis and evaluation of a broader range of this compound derivatives is warranted to fully elucidate their structure-activity relationships and therapeutic potential. The detailed experimental protocols provided in this guide offer a solid foundation for such future investigations.
References
A Comparative Guide to Purity Assessment of Synthesized 7-Chloro-2-mercaptobenzoxazole: HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. The presence of impurities can significantly impact the biological activity, toxicity, and overall validity of experimental results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for assessing the purity of 7-Chloro-2-mercaptobenzoxazole, a heterocyclic compound of interest in medicinal chemistry.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Reversed-phase HPLC (RP-HPLC) is the most widely used technique for the purity assessment of non-volatile and thermally labile small organic molecules like this compound. Its high resolution, sensitivity, and reproducibility make it the gold standard for quantitative purity determination and impurity profiling.
Experimental Protocol: RP-HPLC for this compound
This protocol is a robust starting point for the development of a validated HPLC method for this compound.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a diode array or variable wavelength UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm and 280 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 1 mg of synthesized this compound.
-
Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water.
-
Vortex and sonicate briefly to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, a multi-faceted approach utilizing orthogonal techniques can provide a more complete picture of a compound's purity.
| Technique | Principle | Typical Performance for this compound | Advantages | Disadvantages |
| High-Performance LiquidChromatography (HPLC) | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Purity Determination: QuantitativeResolution: HighSensitivity (LOD): ~0.01%Analysis Time: 20-30 min | High resolution and sensitivity, quantitative, well-established and robust. | Higher cost of instrumentation and solvents, requires soluble samples. |
| Thin-LayerChromatography (TLC) | Separation based on differential adsorption of compounds on a thin layer of adsorbent material. | Purity Determination: Semi-quantitativeResolution: Low to ModerateSensitivity (LOD): ~0.5%Analysis Time: 30-60 min | Simple, rapid, and inexpensive screening tool. | Lower resolution and sensitivity compared to HPLC, not easily quantifiable. |
| Gas Chromatography-MassSpectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection. | Purity Determination: Quantitative for volatile impuritiesResolution: Very HighSensitivity (LOD): <0.01% for amenable compoundsAnalysis Time: 30-45 min | Excellent for identifying and quantifying volatile and thermally stable impurities.[1] | Not suitable for non-volatile or thermally labile compounds like this compound without derivatization. |
| Nuclear Magnetic Resonance(NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field to determine molecular structure. | Purity Determination: Quantitative (qNMR)Resolution: High (structural)Sensitivity (LOD): ~0.1-1%Analysis Time: 15-60 min | Provides structural confirmation of the main component and impurities, can be quantitative without a reference standard for the impurity. | Lower sensitivity than HPLC, requires a higher concentration of the sample. |
Detailed Methodologies for Alternative Techniques
Thin-Layer Chromatography (TLC)
TLC is a valuable technique for rapid, qualitative assessment of purity and for monitoring the progress of chemical reactions.
Experimental Protocol:
-
Stationary Phase: Silica gel 60 F254 TLC plate
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The optimal ratio should be determined experimentally.
-
Sample Preparation: Dissolve a small amount of the synthesized compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Visualization: UV light at 254 nm. Impurities will appear as separate spots from the main product spot.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying volatile impurities that may be present from the synthesis, such as residual solvents. For a non-volatile compound like this compound, derivatization would be necessary to increase its volatility, which adds complexity to the analysis.
Experimental Protocol (for volatile impurities):
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar column, such as a DB-5ms.
-
Carrier Gas: Helium
-
Injection: Headspace or direct liquid injection of a solution of the compound.
-
Oven Program: A temperature gradient program, for example, starting at 40°C and ramping to 250°C.
-
MS Detection: Electron ionization (EI) with a scan range of m/z 40-400.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a powerful tool for confirming the structure of the synthesized compound and for identifying and quantifying impurities that have proton signals which do not overlap with the main component.
Experimental Protocol:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz).
-
Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis: The presence of impurities is indicated by peaks that do not correspond to the structure of this compound. For quantitative NMR (qNMR), a certified internal standard is added to the sample, and the purity is calculated by comparing the integral of a signal from the analyte to the integral of a signal from the internal standard.
References
Unveiling the Selectivity of 2-Mercaptobenzoxazole-Based Kinase Inhibitors: A Comparative Analysis
For Immediate Release
A recent study has shed light on the cross-reactivity profile of novel inhibitors based on the 2-mercaptobenzoxazole scaffold, revealing a potent multi-kinase inhibitory action with potential implications for cancer therapy. This comparison guide provides an in-depth analysis of the experimental data, offering researchers, scientists, and drug development professionals a clear overview of the inhibitors' performance against a panel of key oncogenic kinases.
The investigation centered on a series of newly synthesized 2-mercaptobenzoxazole derivatives. Among these, compound 6b emerged as a particularly potent agent, demonstrating significant inhibitory activity against four critical protein kinases involved in tumor progression: Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2)[1]. This guide will dissect the selectivity of compound 6b and provide the methodologies used to determine its inhibitory profile.
Comparative Inhibitory Activity
The primary focus of the cross-reactivity study was to determine the half-maximal inhibitory concentration (IC50) of the lead compound, 6b, against the selected panel of kinases. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a higher potency of the inhibitor. The results, summarized in the table below, illustrate the multi-targeted nature of compound 6b.
| Target Kinase | IC50 (µM) of Compound 6b | Reference Drug (Sunitinib) IC50 (µM) |
| EGFR | 0.279 | Not Reported in this study |
| HER2 | 0.224 | Not Reported in this study |
| VEGFR2 | 0.565 | Not Reported in this study |
| CDK2 | 0.886 | Not Reported in this study |
Data sourced from a study on 2-mercaptobenzoxazole derivatives as potential multi-kinase inhibitors[1].
The data clearly indicates that compound 6b is a potent inhibitor of all four kinases, with the highest potency observed against HER2 (IC50 = 0.224 µM) and EGFR (IC50 = 0.279 µM)[1]. Its activity against VEGFR2 and CDK2, while slightly less potent, remains in the sub-micromolar range, highlighting its broad-spectrum anti-kinase activity[1].
Experimental Protocols
To ensure the reproducibility and validation of these findings, the detailed experimental methodology for the in-vitro kinase inhibition assay is provided below.
In-Vitro Kinase Inhibition Assay:
The inhibitory activity of compound 6b against EGFR, HER2, VEGFR2, and CDK2 was determined using a well-established in-vitro kinase assay protocol.
-
Enzyme and Substrate Preparation: Recombinant human kinase enzymes (EGFR, HER2, VEGFR2, CDK2) and their respective substrates were obtained from commercial sources.
-
Inhibitor Preparation: Compound 6b was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which was then serially diluted to various concentrations for the assay.
-
Kinase Reaction: The kinase reaction was initiated by adding ATP to a reaction mixture containing the specific kinase, its substrate, and the inhibitor at varying concentrations. The reaction was allowed to proceed at a controlled temperature for a specified duration.
-
Detection of Kinase Activity: The level of kinase activity was quantified by measuring the amount of phosphorylated substrate produced. This is typically achieved using methods such as radioisotope labeling (e.g., ³²P-ATP) followed by autoradiography, or more commonly, through luminescence-based assays that measure the amount of ATP remaining after the kinase reaction.
-
IC50 Determination: The percentage of kinase inhibition at each inhibitor concentration was calculated relative to a control reaction without the inhibitor. The IC50 value was then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Experimental Workflow and Signaling Pathways
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for determining kinase inhibition and the signaling pathways targeted by these inhibitors.
Caption: Workflow for the in-vitro kinase inhibition assay.
References
comparing the efficacy of different 7-Chloro-2-mercaptobenzoxazole analogs
A Comparative Guide to the Efficacy of 2-Mercaptobenzoxazole Analogs as Potential Anticancer Agents
This guide provides a comparative analysis of the efficacy of a series of novel 2-mercaptobenzoxazole analogs. The data presented is primarily drawn from a study by Al-Warhi, T. et al. (2023), which details the synthesis and in vitro evaluation of these compounds against various cancer cell lines and protein kinases. While the specific focus of this guide is on 7-Chloro-2-mercaptobenzoxazole analogs, the available literature provides a broader comparison of derivatives with various substitutions. The findings from this comprehensive study are summarized below to aid researchers, scientists, and drug development professionals in understanding the structure-activity relationships and therapeutic potential of this class of compounds.
Antiproliferative Activity
A series of twelve 2-mercaptobenzoxazole derivatives were synthesized and evaluated for their in vitro antiproliferative activity against four human cancer cell lines: hepatocellular carcinoma (HepG2), mammary gland cancer (MCF-7), breast cancer (MDA-MB-231), and epithelioid cervix carcinoma (HeLa).[1][2][3] The half-maximal inhibitory concentration (IC50) values were determined to quantify the efficacy of each analog.
Among the synthesized compounds, analogs 4b , 4d , 5d , and 6b demonstrated the most potent antiproliferative activity, with IC50 values ranging from 2.14 to 19.34 µM.[1][2][3] Notably, compound 6b exhibited a remarkably broad spectrum of antitumor activity across all four cell lines.[1][2][3] The breast cancer cell line MDA-MB-231 was generally the most sensitive to these compounds.[2][3]
For comparison, the activities of the standard chemotherapeutic drugs, doxorubicin and sunitinib, were also evaluated.
Table 1: In Vitro Antiproliferative Activity (IC50, µM) of 2-Mercaptobenzoxazole Analogs
| Compound | HepG2 | MCF-7 | MDA-MB-231 | HeLa |
| 4a | >50 | >50 | >50 | >50 |
| 4b | 12.45 | 19.34 | 9.72 | 15.61 |
| 4c | 33.18 | 41.22 | 27.53 | 38.91 |
| 4d | 8.26 | 11.52 | 6.48 | 9.73 |
| 5a | >50 | >50 | >50 | >50 |
| 5b | 46.15 | >50 | 39.82 | 48.27 |
| 5c | 28.93 | 34.71 | 21.09 | 31.46 |
| 5d | 7.51 | 12.87 | 5.33 | 8.14 |
| 5e | 21.48 | 26.33 | 18.74 | 24.19 |
| 5f | >50 | >50 | >50 | >50 |
| 6a | 38.62 | 45.19 | 31.28 | 41.55 |
| 6b | 6.83 | 3.64 | 2.14 | 5.18 |
| Doxorubicin | 1.23 | 1.56 | 1.89 | 2.01 |
| Sunitinib | 4.51 | 5.82 | 3.98 | 6.14 |
Data sourced from Al-Warhi, T. et al. (2023).[2][3]
Kinase Inhibitory Activity
To elucidate the mechanism of action, the most active compound, 6b , was further evaluated for its inhibitory activity against a panel of protein kinases known to be involved in cancer progression: EGFR, HER2, VEGFR2, and CDK2.[1][2][3]
Compound 6b demonstrated potent inhibitory activity against all four kinases, with IC50 values in the nanomolar to low micromolar range.[1][2][3] This multi-targeted kinase inhibition profile suggests a potential mechanism for its broad-spectrum anticancer activity.
Table 2: Kinase Inhibitory Activity (IC50, µM) of Compound 6b
| Kinase | Compound 6b | Reference Drug |
| EGFR | 0.279 | Erlotinib (0.045) |
| HER2 | 0.224 | Lapatinib (0.038) |
| VEGFR2 | 0.565 | Sorafenib (0.090) |
| CDK2 | 0.886 | Roscovitine (0.120) |
Data sourced from Al-Warhi, T. et al. (2023).[2][3]
Experimental Protocols
General Synthesis of 2-Mercaptobenzoxazole Derivatives
The synthesis of the target compounds involved a multi-step process:
-
Synthesis of Ethyl 2-(benzo[d]oxazol-2-ylthio)acetate (2): A mixture of 2-mercaptobenzoxazole (1), ethyl chloroacetate, and anhydrous potassium carbonate in dry acetone was refluxed for 5-10 hours. The solvent was evaporated, and the resulting oily product was used in the next step without further purification.[2]
-
Synthesis of 2-(benzo[d]oxazol-2-ylthio)acetohydrazide (3): The ester (2) was reacted with hydrazine hydrate in ethanol and refluxed for 6-10 hours to yield the hydrazide derivative (3).[2]
-
Synthesis of Final Compounds (4a-d, 5a-f, 6a-b): The hydrazide (3) was reacted with various substituted aldehydes or isatins in ethanol with a catalytic amount of glacial acetic acid, and the mixture was refluxed for 3-5 hours to afford the final products.[2]
References
Comparative Guide to In Vitro Cytotoxicity Assays: Evaluating a 7-Chloro-2-mercaptobenzoxazole Derivative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of an in vitro cytotoxicity assay utilizing a 7-Chloro-2-mercaptobenzoxazole derivative against two established alternative methods: the Neutral Red (NR) Uptake Assay and the Lactate Dehydrogenase (LDH) Assay. The objective is to offer a clear, data-driven comparison to aid in the selection of the most appropriate assay for your research needs.
Principles of the Assays
This compound Derivative Cytotoxicity Assay (Represented by MTT Assay): The cytotoxic potential of this compound derivatives is frequently evaluated using cell viability assays.[1] A common method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3][4] This colorimetric assay is based on the principle that metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow, water-soluble MTT salt into a purple, insoluble formazan product.[4][5] The amount of formazan produced is directly proportional to the number of viable cells.[3][5] The insoluble formazan crystals are then solubilized, and the absorbance is measured to quantify cell viability.[5]
Neutral Red (NR) Uptake Assay: This assay assesses cell viability based on the ability of healthy cells to incorporate and bind the supravital dye, neutral red, within their lysosomes.[6][7] Neutral red is a weak cationic dye that penetrates cell membranes via non-ionic diffusion.[7] Cytotoxic substances can cause alterations in the cell surface or lysosomal membranes, leading to a decreased uptake and binding of the dye.[7] The amount of dye extracted from the cells is quantified spectrophotometrically and is proportional to the number of viable cells.[6]
Lactate Dehydrogenase (LDH) Assay: The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase, a stable cytosolic enzyme, released into the cell culture medium upon damage to the plasma membrane.[8][9][10] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[8][9] The intensity of the color is proportional to the amount of LDH released, which indicates the extent of cell lysis.[8]
Comparative Performance Data
The following table summarizes the key performance characteristics of the three cytotoxicity assays.
| Feature | This compound Derivative Assay (MTT) | Neutral Red (NR) Uptake Assay | Lactate Dehydrogenase (LDH) Assay |
| Principle | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[4] | Uptake and accumulation of neutral red dye in the lysosomes of viable cells.[6][7] | Measurement of lactate dehydrogenase released from cells with damaged plasma membranes.[8][9] |
| Endpoint | Cell viability (metabolic activity).[2] | Cell viability (lysosomal integrity).[7] | Cytotoxicity (membrane integrity).[8] |
| Assay Type | Colorimetric.[2] | Colorimetric.[6] | Colorimetric, Fluorometric, or Luminescent.[8] |
| Sensitivity | High.[11] | High.[11] | Moderate to high, depending on the detection method.[12] |
| Throughput | High. | High. | High. |
| Advantages | Well-established, reliable, and sensitive.[13] | Rapid, reliable, and sensitive.[14] | Measures a direct marker of cytotoxicity (cell lysis).[9] |
| Disadvantages | Can be affected by compounds that interfere with mitochondrial respiration; requires a solubilization step for the formazan crystals.[15] | Can be influenced by changes in lysosomal pH. | Background LDH from serum in the culture medium can interfere with the assay; less sensitive for early cytotoxic events compared to MTT and NR assays.[10][11] |
Experimental Protocols
This compound Derivative Cytotoxicity Assay (MTT Protocol)
This protocol is a representative method for assessing the cytotoxicity of a this compound derivative.
Materials:
-
Cells in culture
-
This compound derivative stock solution
-
Culture medium (e.g., MEM with 10% FBS)[3]
-
MTT labeling reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)[5]
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.[8] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[8]
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the different compound concentrations. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: After incubation, add 10 µL of the MTT labeling reagent to each well (final concentration of 0.5 mg/mL).
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well.
-
Incubation for Solubilization: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm is recommended.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Neutral Red (NR) Uptake Assay
Materials:
-
Cells in culture
-
Test compound
-
Culture medium
-
Neutral red solution (e.g., 0.33 g/L in water)[6]
-
DPBS[6]
-
Destain solution (50% ethanol, 49% water, 1% glacial acetic acid)[6]
-
96-well plates[6]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and incubate overnight to allow for attachment.[6]
-
Compound Treatment: Expose cells to various concentrations of the test compound for a defined period.
-
Medium Removal: Discard the medium from all wells.[6]
-
Neutral Red Addition: Add 100 µL of the neutral red solution to each well.[6]
-
Incubation with Neutral Red: Incubate the plate for 1-2 hours at 37°C.[6]
-
Dye Removal and Washing: Discard the neutral red solution and rinse the cells with 150 µL of DPBS.[6]
-
Destaining: Add 150 µL of the destain solution to each well to extract the dye.[6]
-
Shaking: Shake the plate for at least 10 minutes until the dye is uniformly distributed.[6]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[6]
-
Data Analysis: Express cytotoxicity as the percentage of inhibition of neutral red uptake compared to the control.[6]
Lactate Dehydrogenase (LDH) Assay
Materials:
-
Cells in culture
-
Test compound
-
Culture medium
-
LDH assay kit (containing substrate mix, assay buffer, and stop solution)[9][10]
-
Lysis buffer (e.g., 10X)[10]
-
96-well plates[10]
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).[10]
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 3 minutes.[10] Transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[10]
-
Reaction Mixture Addition: Add 50 µL of the LDH Reaction Mixture to each well containing the supernatant.[10]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[10]
-
Stop Solution Addition: Add 50 µL of the Stop Solution to each well.[10]
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[10]
-
Data Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance. Calculate the percentage of cytotoxicity based on the spontaneous and maximum LDH release controls.
Visualizations
Caption: Workflow for the MTT Cytotoxicity Assay.
Caption: Workflow for the Neutral Red Uptake Assay.
Caption: Workflow for the Lactate Dehydrogenase Assay.
References
- 1. Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. qualitybiological.com [qualitybiological.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 13. researchgate.net [researchgate.net]
- 14. blog.quartzy.com [blog.quartzy.com]
- 15. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
A Head-to-Head Comparison of 7-Chloro-2-mercaptobenzoxazole and Other Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, benzoxazole derivatives have garnered significant attention for their broad spectrum of biological activities. This guide provides a comparative analysis of 7-Chloro-2-mercaptobenzoxazole, a prominent member of this class, against other key heterocyclic scaffolds, focusing on their performance in anticancer and antimicrobial applications. The information presented herein is a synthesis of available experimental data, intended to guide further research and drug discovery efforts.
Executive Summary
This compound and its derivatives have demonstrated notable potential as anticancer and antimicrobial agents. While direct head-to-head comparative studies with other specific heterocyclic systems are limited, analysis of available data from various studies allows for an indirect comparison. This guide collates and presents this information to highlight the therapeutic promise of the 2-mercaptobenzoxazole scaffold and to contextualize its performance against other well-established heterocyclic compounds such as benzothiazoles and benzimidazoles. The primary mechanisms of action for the anticancer effects of many benzoxazole derivatives involve the inhibition of key protein kinases crucial for cancer cell proliferation and survival, including EGFR and VEGFR-2.
Anticancer Activity: A Comparative Overview
The anticancer potential of this compound derivatives has been evaluated against a range of human cancer cell lines. The following tables summarize the in vitro cytotoxic activity, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), of various 2-mercaptobenzoxazole derivatives and other relevant heterocyclic compounds. It is important to note that these values are collated from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: In Vitro Anticancer Activity of 2-Mercaptobenzoxazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6b (A 2-mercaptobenzoxazole derivative) | MDA-MB-231 (Breast) | 2.14 | [1] |
| MCF-7 (Breast) | 3.64 | [1] | |
| HeLa (Cervical) | 5.18 | [1] | |
| HepG2 (Liver) | 6.83 | [1] | |
| Compound 4d (A 2-mercaptobenzoxazole derivative) | Multiple cell lines | 2.14 - 12.87 | [1] |
| Compound 5d (A 2-mercaptobenzoxazole derivative) | Multiple cell lines | 2.14 - 12.87 | [1] |
| Compound 12l (A benzoxazole derivative) | HepG2 (Liver) | 10.50 | [2][3] |
| MCF-7 (Breast) | 15.21 | [2][3] |
Table 2: In Vitro Anticancer Activity of Other Heterocyclic Compounds for Comparison
| Compound/Derivative Class | Heterocycle | Cancer Cell Line | IC50 (µM) | Reference |
| Benzothiazole derivative 14 | Benzothiazole | Multiple cell lines | Comparable to standard drugs | [4] |
| Benzamide based benzothiazole 41 & 42 | Benzothiazole | Multiple cell lines | 1.1 - 8.8 | [4] |
| Benzimidazole derivative 26 | Benzimidazole | HCT-116 (Colon) | Significant activity | [5] |
Antimicrobial Activity: A Comparative Perspective
2-Mercaptobenzoxazole derivatives have also been investigated for their efficacy against various bacterial and fungal strains. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key parameter for assessing antimicrobial activity.
Table 3: In Vitro Antimicrobial Activity of 2-Mercaptobenzoxazole Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Benzoxazole derivative 11 | Candida krusei | One dilution less potent than fluconazole | [6] |
| Various Benzoxazole derivatives | Pseudomonas aeruginosa | More active than ampicillin and rifampicin | [6] |
| Schiff base derivative IVb | Klebsiella pneumoniae | Significant activity | [7] |
| Salmonella paratyphi | Significant activity | [7] |
Table 4: In Vitro Antimicrobial Activity of Other Heterocyclic Compounds for Comparison
| Compound/Derivative Class | Heterocycle | Microorganism | MIC (µg/mL) | Reference |
| 2-Mercaptobenzothiazole | Candida strains | 1 - 78 (50% growth inhibition) | [8] | |
| 2-Mercaptobenzothiazole | Aspergillus niger | 33 (100% growth inhibition) | [8] | |
| Benzothiazole derivatives 107a-d | Saccharomyces cerevisiae | 1.6 - 12.5 µM | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and to aid in the design of future comparative studies.
Anticancer Activity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives and other heterocycles) and incubated for 48-72 hours.
-
MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a common technique used to determine the MIC of an antimicrobial agent.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., bacteria or fungi) is prepared to a concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
The anticancer activity of many 2-mercaptobenzoxazole derivatives is attributed to their ability to inhibit protein kinases that are critical for tumor growth and angiogenesis. Two such key targets are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
EGFR and VEGFR-2 Inhibition Pathway
The following diagram illustrates the general mechanism of how 2-mercaptobenzoxazole derivatives can inhibit signaling pathways mediated by EGFR and VEGFR-2, leading to reduced cell proliferation and angiogenesis.
Caption: Inhibition of EGFR and VEGFR-2 signaling by this compound derivatives.
Experimental Workflow for Kinase Inhibition Assay
The following diagram outlines a typical workflow for an in vitro kinase inhibition assay to determine the IC50 of a compound against a specific kinase like EGFR or VEGFR-2.
Caption: A typical workflow for an in vitro kinase inhibition assay.
Conclusion
While direct comparative data is sparse, the available evidence suggests that this compound and its derivatives represent a promising scaffold for the development of novel anticancer and antimicrobial agents. Their performance, particularly in inhibiting cancer cell growth and key kinases like EGFR and VEGFR-2, positions them as valuable candidates for further investigation. This guide highlights the need for future studies to include direct, head-to-head comparisons with other leading heterocyclic compounds under standardized experimental conditions to more definitively establish their therapeutic potential. Researchers are encouraged to utilize the provided protocols as a foundation for such comparative evaluations.
References
- 1. Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors | MDPI [mdpi.com]
- 2. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, SAR Study, Antimicrobial and Anticancer Evaluation of Novel 2-Mercaptobenzimidazole Azomethine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles | AVESİS [avesis.trakya.edu.tr]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis for Structural Confirmation of 7-Chloro-2-mercaptobenzoxazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of standard spectroscopic techniques for the structural elucidation of 7-Chloro-2-mercaptobenzoxazole and its derivatives. Benzoxazole derivatives are a crucial class of heterocyclic compounds, recognized for their wide-ranging pharmacological potential.[1] Accurate structural confirmation through spectroscopic analysis is a critical step in their synthesis and development.[2][3] This document details the application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) in characterizing these molecules.
Data Presentation: A Comparative Spectroscopic Summary
The following tables summarize key spectroscopic data for 2-mercaptobenzoxazole derivatives. While specific experimental data for this compound is not extensively published, the data for the parent compound and related derivatives provide a strong benchmark for structural confirmation.
Table 1: ¹H NMR Spectroscopic Data of 2-Mercaptobenzoxazole Derivatives
¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons, while multiplicity and coupling constants reveal neighboring protons.
| Compound/Derivative | Chemical Shift (δ) ppm & Multiplicity | Assignment | Solvent |
| 2-Mercaptobenzoxazole | 7.10-7.40 (m) | 4H, Aromatic-H | DMSO-d₆ |
| 12.5 (br s) | 1H, SH/NH (tautomer) | DMSO-d₆ | |
| This compound (Expected) | ~7.3 (d) | 1H, H-4 | DMSO-d₆ |
| ~7.1 (t) | 1H, H-5 | DMSO-d₆ | |
| ~7.2 (d) | 1H, H-6 | DMSO-d₆ | |
| ~12.8 (br s) | 1H, SH/NH | DMSO-d₆ | |
| 2-(benzo[d]oxazol-2-ylthio)acetohydrazide Derivatives [4][5] | 7.1-7.7 (m) | Aromatic-H | DMSO-d₆ |
| 8.0-8.6 (s) | 1H, NH-N and 1H, N=CH | DMSO-d₆ | |
| 3.8-4.7 (s) | 2H, S-CH₂ | DMSO-d₆ |
Note: The thiol (-SH) group in 2-mercaptobenzoxazoles can exist in tautomeric equilibrium with a thione (-C=S) form, where the proton is on the nitrogen atom. This results in a broad singlet in the ¹H NMR spectrum.
Table 2: ¹³C NMR Spectroscopic Data of 2-Mercaptobenzoxazole Derivatives
¹³C NMR spectroscopy provides information on the carbon framework of a molecule.
| Compound/Derivative | Chemical Shift (δ) ppm | Assignment |
| 2-Mercaptobenzoxazole | ~180.0 | C=S (Thione) |
| ~150.0, ~142.0 | C-O, C-N | |
| ~110.0 - 125.0 | Aromatic C-H & C-Cl | |
| Derivatives like 2-(benzo[d]oxazol-2-ylthio)-N'-benzylidene acetohydrazide [4][5] | 173-174 | C=O (Amide) |
| 162-165 | C=N (Benzoxazole) | |
| 110-150 | Aromatic Carbons | |
| 143-144 | C=N (Schiff base) | |
| 40-41 | S-CH₂ |
Table 3: FT-IR Spectroscopic Data of 2-Mercaptobenzoxazole Derivatives
FT-IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.
| Compound/Derivative | Absorption Bands (cm⁻¹) | Functional Group Assignment |
| This compound (Expected) | ~3400 (broad) | N-H stretch (thione tautomer) |
| ~3100-3000 | Aromatic C-H stretch | |
| ~1620 | C=N stretch | |
| ~1250 | C-O stretch | |
| ~1100-1150 | C=S stretch | |
| ~800-850 | C-Cl stretch | |
| Schiff Base Derivatives [4][5] | 3400-3450 | N-H stretch (Amide) |
| 3030-3080 | Aromatic C-H stretch | |
| ~1730 | C=O stretch (Amide) | |
| 1618-1625 | C=N stretch | |
| 1140-1180 | C-S stretch |
Mandatory Visualization
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different analytical techniques for structural confirmation.
Caption: General workflow for the synthesis and structural confirmation of a chemical compound.
Caption: Logical relationship between spectroscopic data and the final confirmed chemical structure.
Comparison of Analytical Techniques
Each spectroscopic method provides unique and complementary information essential for unambiguous structure determination.
-
FT-IR Spectroscopy: This is often the first step in structural analysis. It is a rapid and simple method to identify the presence of key functional groups. For this compound derivatives, it can confirm the presence of N-H, C=N, C-S, and C-Cl bonds. However, it does not provide detailed information about the overall structure or connectivity.
-
Mass Spectrometry (MS): This technique provides the molecular weight of the compound and, through fragmentation patterns, can offer clues about its structure. High-resolution mass spectrometry (HRMS) can determine the molecular formula, which is crucial for confirming the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful technique for elucidating the detailed molecular structure. ¹H NMR reveals the number of different types of protons and their connectivity, while ¹³C NMR provides information about the carbon skeleton. Together, they allow for the complete assignment of the molecule's structure.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often suitable for benzoxazole derivatives.[6]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[6]
-
Instrumentation: Record ¹H NMR and ¹³C NMR spectra on a spectrometer, for instance, a 400 MHz instrument for ¹H and 100 MHz for ¹³C.[6]
-
Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Additional experiments like DEPT, COSY, and HMQC can be performed to aid in complex structure determination.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts (δ) are reported in parts per million (ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Mix a small amount of the solid sample (~1-2 mg) with ~100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty sample chamber or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this class of compounds.
-
Mass Analysis: The ionized molecules are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum. The peak with the highest m/z often corresponds to the molecular ion [M]⁺ or a protonated/adduct ion (e.g., [M+H]⁺, [M+Na]⁺).
References
Safety Operating Guide
Proper Disposal of 7-Chloro-2-mercaptobenzoxazole: A Step-by-Step Guide for Laboratory Professionals
Researchers and laboratory personnel handling 7-Chloro-2-mercaptobenzoxazole must adhere to strict disposal protocols to ensure safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper disposal of this compound, from initial waste accumulation to final hand-off to a certified disposal facility.
I. Hazard Profile and Safety First
Before handling this compound for disposal, it is crucial to be aware of its hazard profile. While specific toxicity data for this compound is limited, related compounds exhibit characteristics that necessitate caution. Always consult the Safety Data Sheet (SDS) for the most detailed information.
Key Hazards:
-
May cause skin, eye, and respiratory tract irritation.[1]
-
Harmful if swallowed.
-
Stable under normal conditions, but incompatible with strong oxidizing agents.[1][2]
-
Hazardous decomposition products can include nitrogen oxides, carbon monoxide, carbon dioxide, and sulfur oxides.[1][2]
Personal Protective Equipment (PPE) is mandatory when handling this chemical for disposal. A comprehensive list of required PPE is provided in the table below.
| PPE Category | Specific Equipment |
| Eye/Face Protection | Chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations.[1] |
| Skin Protection | Appropriate protective gloves and clothing to prevent skin exposure.[1] |
| Respiratory Protection | Generally not required under normal use with adequate ventilation, but a NIOSH-approved respirator is recommended if dust is generated. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
II. Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that ensures the waste is handled safely and in accordance with regulations. The workflow begins with the initial collection of the waste and culminates in its removal by a certified waste management service.
1. Waste Characterization and Segregation:
-
Characterize the waste as a solid chemical waste.
-
Given the presence of chlorine, it should be segregated as halogenated organic solid waste . Do not mix with non-halogenated waste streams, as this can increase disposal costs and complicate treatment.
2. Select Appropriate Waste Container:
-
Use a container that is chemically compatible and sealable to prevent leaks or spills. A high-density polyethylene (HDPE) container with a screw-on lid is a suitable choice.
-
Ensure the container is clean and dry before adding any waste.
3. Proper Labeling of Container:
-
Label the waste container clearly and accurately. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS number: 51793-93-2.[3]
-
The primary hazards (e.g., "Irritant," "Harmful if Swallowed").
-
The accumulation start date.
-
4. Safe Accumulation and Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from general lab traffic, heat sources, and incompatible chemicals, particularly strong oxidizing agents.[2]
-
Keep the container closed at all times, except when adding waste.
5. Schedule Waste Pickup:
-
Once the container is full or the accumulation time limit set by your institution is reached, arrange for a pickup from your institution's Environmental Health and Safety (EHS) office or a contracted chemical waste disposal company.
-
Follow your organization's specific procedures for requesting a waste pickup.
6. Prepare for Transport:
-
Ensure the container is clean on the outside and the label is legible.
-
The container should be securely sealed for transport.
7. Maintain Disposal Records:
-
Keep a copy of all paperwork and manifests associated with the disposal of the waste. This documentation is crucial for regulatory compliance and waste tracking.
III. Accidental Release Measures
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
-
Avoid Dust Formation: Do not use methods that create dust.[2]
-
Containment: Prevent the spilled material from entering drains or waterways.
-
Cleanup: Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[2]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's protocols.
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
